molecular formula C9H11I B15386128 1-Ethyl-4-(iodomethyl)benzene

1-Ethyl-4-(iodomethyl)benzene

Cat. No.: B15386128
M. Wt: 246.09 g/mol
InChI Key: YKBRXPFNUIEZNH-UHFFFAOYSA-N
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Description

1-Ethyl-4-(iodomethyl)benzene is a useful research compound. Its molecular formula is C9H11I and its molecular weight is 246.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-4-(iodomethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-(iodomethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11I

Molecular Weight

246.09 g/mol

IUPAC Name

1-ethyl-4-(iodomethyl)benzene

InChI

InChI=1S/C9H11I/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7H2,1H3

InChI Key

YKBRXPFNUIEZNH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CI

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Solubility and Handling of 4-Ethylbenzyl Iodide in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The effective utilization of 4-ethylbenzyl iodide (1-(ethyl)-4-(iodomethyl)benzene) in medicinal chemistry and organic synthesis hinges on a precise understanding of its solubility profile and stability in polar aprotic solvents. While the 4-ethyl group enhances lipophilicity compared to the parent benzyl iodide, the C-I bond remains highly polarized and susceptible to homolytic cleavage (photolysis) and nucleophilic attack.[1]

This guide provides a definitive operational framework for solubilizing and handling this reagent. The core thesis is that solubility is rarely the limiting factor —stability is. Polar aprotic solvents (DMF, DMSO, Acetone) dissolve 4-ethylbenzyl iodide readily but influence its reactivity and degradation pathways differently.[1]

Physicochemical Profile & Solvation Mechanism[1]

To understand solubility, we must first analyze the solute's structure.[1] 4-Ethylbenzyl iodide consists of a hydrophobic ethyl-substituted aromatic ring and a polarizable iodomethyl group.

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₉H₁₁IModerate Molecular Weight (~246.09 g/mol )
Polarity Moderate (Dipole at C-I bond)Soluble in medium-to-high polarity solvents.
Leaving Group Iodide (I⁻)Excellent leaving group; highly reactive.[1]
Physical State Liquid or Low-Melting SolidMiscible with most organic solvents upon melting.[1]
Lachrymator YesVapor pressure is significant; requires containment.[1]
Solvation Mechanism in Polar Aprotics

Polar aprotic solvents (DMSO, DMF, Acetone, ACN) are ideal because they possess high dielectric constants but lack hydrogen bond donors.[1]

  • Cation Stabilization: They solvate counter-ions (e.g., Na⁺, K⁺ if generating in situ) via their electronegative oxygen/nitrogen atoms.[1]

  • Anion Destabilization: They do not solvate anions (nucleophiles) well, leaving them "naked" and highly reactive.[1]

  • Substrate Interaction: The organic backbone of the solvent interacts with the aromatic ring of 4-ethylbenzyl iodide via London dispersion forces, while the solvent dipole aligns with the C-I dipole.

SolvationMechanism cluster_0 Solute: 4-Ethylbenzyl Iodide cluster_1 Solvent: Polar Aprotic (e.g., DMF) Node1 Aromatic Ring (Hydrophobic) Node2 C-I Bond (Polarizable) Node4 Dispersion Forces (Solvates Ring) Node1->Node4 Van der Waals Node3 Dipole Interaction (Stabilizes C-I) Node2->Node3 Dipole-Dipole caption Fig 1: Dual-mode solvation mechanism allowing high solubility in polar aprotic media.

Solvent Selection Matrix

The choice of solvent dictates not just solubility, but the fate of the reagent.[1]

SolventSolubility RatingPrimary ApplicationCritical Risks / Notes
Acetone High Synthesis (Finkelstein) Best for Generation. NaI is soluble; NaCl precipitates, driving formation of the iodide. Volatile, easy to remove.[1][2]
DMF Very High Nucleophilic Substitution Standard Reaction Solvent. Excellent for Sₙ2 reactions.[1] Hard to remove (high BP). Potential for dimethylamine impurities to react with the iodide.[1]
DMSO Very High High-Rate Reactions Use with Caution. Can act as an oxidant (Kornblum oxidation) if heated.[1] Accelerates Sₙ2 rates significantly but degrades the iodide faster than DMF.[1]
Acetonitrile High Kinetics / Analysis Good Compromise. "Cleaner" than DMF/DMSO.[1] Lower boiling point allows easier workup.[1] Less acceleration of Sₙ2 than DMSO.[1]
THF ModerateGrignard / MetalationNot polar enough for rapid Sₙ2 substitution but good for organometallic chemistry.[1]
The "Finkelstein" Context

4-Ethylbenzyl iodide is rarely purchased; it is usually synthesized from 4-ethylbenzyl chloride using the Finkelstein reaction.

  • Why Acetone? Sodium Iodide (NaI) is soluble in acetone, but Sodium Chloride (NaCl) is not.[1][3][4] When 4-ethylbenzyl chloride reacts with NaI, the NaCl precipitates out, driving the equilibrium to the right (Le Chatelier's principle).[1]

Experimental Protocols

Protocol A: In Situ Generation (Finkelstein Method)

Recommended for most coupling reactions to avoid isolation of the unstable iodide.

Reagents:

  • 4-Ethylbenzyl chloride (1.0 equiv)[5]

  • Sodium Iodide (1.2 - 1.5 equiv)

  • Dry Acetone (0.5 M concentration relative to substrate)[1]

Workflow:

  • Dissolve NaI in dry acetone.[1] The solution should be clear/yellowish.[1]

  • Add 4-ethylbenzyl chloride dropwise at room temperature.

  • Observation: A white precipitate (NaCl) will form almost immediately, indicating the conversion to 4-ethylbenzyl iodide is proceeding.[1]

  • Stir for 1–3 hours.

  • Usage:

    • Option 1 (One-pot): Add the nucleophile directly to this suspension (if compatible with acetone).[1]

    • Option 2 (Solvent Switch): Remove acetone via rotary evaporation (bath < 35°C).[1] Re-dissolve the residue (iodide + excess NaI) in DMF or DMSO for the next step.[1]

Protocol B: Direct Dissolution & Stability Check

If using pre-isolated 4-ethylbenzyl iodide.

Step-by-Step:

  • Visual Inspection: Pure 4-ethylbenzyl iodide should be colorless to pale yellow.[1] If it is dark brown or purple, free iodine (

    
    ) is present.[1]
    
  • Purification (if degraded): Dissolve in ether, wash with 5% sodium thiosulfate (removes

    
    ), dry over 
    
    
    
    , and concentrate in vacuo without heat.
  • Dissolution:

    • Add the required volume of DMF or DMSO.[1]

    • Cooling: It is advisable to cool the solvent to 0°C before adding the iodide to minimize heat of solution and immediate degradation.

    • Inert Atmosphere: Blanket the solution with Nitrogen or Argon immediately.[1]

Workflow Start Start: 4-Ethylbenzyl Chloride Step1 Add NaI in Acetone (Finkelstein Conditions) Start->Step1 Check Precipitate (NaCl) formed? Step1->Check RouteA Evaporate Acetone (Keep T < 35°C) Check->RouteA Yes RouteB Redissolve in DMF/DMSO RouteA->RouteB Final Ready for Nucleophilic Attack (Use Immediately) RouteB->Final caption Fig 2: Optimal workflow for generating and solubilizing 4-ethylbenzyl iodide.

Stability & Troubleshooting

The solubility of 4-ethylbenzyl iodide is "dynamic"—the longer it stays in solution, the more it changes.

Color Change (The Iodine Clock)
  • Symptom: Solution turns pink

    
     red 
    
    
    
    brown.
  • Cause: Homolytic cleavage of the weak C-I bond, releasing radical species and

    
    .[1]
    
  • Mitigation: Add copper wire or silver wool to the storage vessel (scavenges free iodine).[1] Store solutions in amber glassware wrapped in foil.

Solvolysis in DMSO
  • Symptom: Loss of alkylating power; appearance of aldehyde peaks in NMR.[1]

  • Cause: At temperatures >60°C, DMSO can oxidize benzyl halides to benzaldehydes (Kornblum Oxidation).[1]

  • Fix: Keep DMSO solutions at or below Room Temperature (RT). If heating is required, switch to DMF or NMP.[1]

Precipitate in DMF
  • Symptom: White solid appearing after dissolving the iodide in "dry" DMF.[1]

  • Cause: If the DMF contains dimethylamine (impurity from hydrolysis), it will react with the iodide to form a quaternary ammonium salt.[1]

  • Fix: Use fresh, high-grade (anhydrous/amine-free) DMF.

References

  • Finkelstein Reaction & Mechanism

    • Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1] Ber. Dtsch. Chem. Ges.[1] 43 (2): 1528–1532.[1]

    • Context: Establishes the solubility principles of NaI in acetone vs. NaCl, the foundation for synthesizing 4-ethylbenzyl iodide.
  • Reactivity of Benzyl Halides

    • Streitwieser, A. (1956).[1] "Solvolytic Displacement Reactions". Chemical Reviews, 56(4), 571-752.[1]

    • Context: Detailed analysis of benzyl halide reactivity and solvent effects in nucleophilic substitutions.
  • Solvent Properties (DMSO/DMF)

    • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1]

    • Context: Authoritative source on polarity, dielectric constants, and solvation mechanisms of polar aprotic solvents.[1]

  • 4-Ethylbenzyl Chloride (Precursor Data)

    • PubChem CID 73843.[1][5]

    • Context: Physical properties of the parent chloride used to extrapol

Sources

synthesis pathways for 1-Ethyl-4-(iodomethyl)benzene from ethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

From Ethylbenzene to Target: Industrial & Laboratory Pathways

Executive Summary & Strategic Analysis

Target Molecule: 1-Ethyl-4-(iodomethyl)benzene (


)
Starting Material:  Ethylbenzene (

) CAS Registry: 1-Ethyl-4-(iodomethyl)benzene (N/A for specific isomer often, but derivatives are common). Application: Critical alkylating agent in medicinal chemistry (e.g., introduction of the 4-ethylbenzyl motif).

The synthesis of 1-ethyl-4-(iodomethyl)benzene presents a classic regioselectivity challenge. The ethyl group is an ortho/para director. To achieve high para selectivity while introducing a single carbon functional group, researchers must choose between electrophilic chloromethylation (high efficiency, high hazard) and formylation-reduction sequences (high safety, multi-step).

This guide details two distinct protocols:

  • Route A (Industrial/Legacy): Blanc Chloromethylation followed by Finkelstein Exchange. This route is atom-economical but generates carcinogenic byproducts.

  • Route B (Laboratory/Safety-Focused): Gattermann-Koch Formylation followed by Reductive Iodination. This route prioritizes operator safety and regiochemical purity.

Retrosynthetic Logic

The synthesis hinges on the introduction of the


 unit at the para position. Direct iodomethylation is chemically unstable; thus, the iodide is installed via a chloride or alcohol intermediate.

Retrosynthesis Target 1-Ethyl-4-(iodomethyl)benzene Inter_Cl Intermediate: 1-Ethyl-4-(chloromethyl)benzene Target->Inter_Cl Halogen Exchange (Finkelstein) Inter_Alc Intermediate: (4-Ethylphenyl)methanol Target->Inter_Alc Appel Reaction / HI Start Starting Material: Ethylbenzene Inter_Cl->Start Blanc Chloromethylation (Route A) Inter_Alc->Start Formylation + Reduction (Route B)

Figure 1: Retrosynthetic disconnection showing the two primary pathways from Ethylbenzene.

Route A: The Blanc Chloromethylation Protocol

Best for: Large-scale synthesis where engineering controls are available. Critical Hazard: Formation of Bis(chloromethyl) ether (BCME).[1][2]

Mechanism & Causality

The Blanc reaction utilizes formaldehyde and hydrogen chloride in the presence of Zinc Chloride (


).[1][3] The 

acts as a Lewis acid, coordinating with formaldehyde to generate a highly electrophilic hydroxymethyl cation equivalent. Ethylbenzene attacks this electrophile.
  • Regioselectivity: The ethyl group sterically hinders the ortho position, favoring the para isomer (typically >80% para).

  • The Hazard: The interaction of

    
     and 
    
    
    
    spontaneously generates BCME, a volatile human carcinogen (OSHA regulated).
Step 1: Chloromethylation

Reaction:



Protocol:

  • Setup: Use a reactor vented to a scrubber containing aqueous ammonia (to neutralize escaping BCME).

  • Reagents: Ethylbenzene (1.0 eq), Paraformaldehyde (1.2 eq), Anhydrous

    
     (0.5 eq).
    
  • Procedure:

    • Suspend paraformaldehyde and

      
       in ethylbenzene.
      
    • Cool to 0–5°C.

    • Bubble dry

      
       gas through the mixture with vigorous stirring.
      
    • Maintain temperature <10°C to minimize polysubstitution.

    • Stop Point: Monitor via TLC/GC until starting material is consumed (~2-4 hours).

  • Workup: Pour onto crushed ice. Extract with dichloromethane.[4] Wash with saturated

    
     (neutralize acid) and brine.
    
  • Purification: Fractional distillation is required to separate the para isomer from the ortho isomer.

    • Note: The chloride product is a lachrymator.[2] Handle in a fume hood.

Step 2: Finkelstein Iodination

Reaction:



Protocol:

  • Reagents: 1-Ethyl-4-(chloromethyl)benzene (1.0 eq), Sodium Iodide (

    
    , 1.5 eq), Dry Acetone (0.5 M concentration).
    
  • Procedure:

    • Dissolve

      
       in dry acetone (solution turns yellow).
      
    • Add the benzyl chloride dropwise.

    • Reflux for 4–6 hours. A white precipitate (

      
      ) will form immediately, driving the equilibrium forward (Le Chatelier's principle).
      
  • Workup:

    • Filter off the

      
       solid.
      
    • Remove acetone via rotary evaporation.

    • Redissolve residue in ether/DCM and wash with 10% Sodium Thiosulfate (

      
      ) to remove free iodine (indicated by brown color).
      
    • Dry over

      
       and concentrate.
      
  • Yield: Typically 85–95% for this step.

Route B: The Formylation-Reduction Protocol (Laboratory Standard)

Best for: Academic labs, high-purity requirements, and avoiding carcinogens.

Step 1: Gattermann-Koch Formylation

Since direct formylation of alkylbenzenes is difficult with Vilsmeier-Haack, the Gattermann-Koch is the classical choice, though often replaced by purchasing the aldehyde directly in modern labs.

Reaction:



  • Mechanism: Generation of formyl cation (

    
    ) from CO/HCl.
    
  • Selectivity: High para selectivity due to thermodynamic control and sterics.

Step 2 & 3: Reduction and Iodination

Instead of isolating the alcohol, modern "One-Pot" reductive iodination methods using Phosphorous Acid (


) and Iodine are superior for their "green" profile and efficiency.

Protocol (Modified from Patent CN112723982B):

  • Reagents: 4-Ethylbenzaldehyde (1.0 eq), Elemental Iodine (

    
    , 0.7 eq), Phosphorous Acid (
    
    
    
    , 2.5 eq).
  • Solvent: 1,2-Dichloroethane or Toluene.

  • Procedure:

    • Mix aldehyde, iodine, and

      
       in the solvent.
      
    • Heat to 60–80°C under

      
       atmosphere.
      
    • Mechanism:

      
       acts as the reducing agent, converting the in-situ formed iodide species.
      
    • Time: ~12–15 hours.

  • Workup:

    • Quench with water.[5][6]

    • Wash organic layer with

      
       (remove excess 
      
      
      
      ).
    • Evaporate solvent.

    • Purification: Recrystallization (from hexanes/ethanol) or Column Chromatography (Silica, Hexane/EtOAc).

RouteB_Workflow Step1 Start: 4-Ethylbenzaldehyde (or from Ethylbenzene via Gattermann-Koch) Reagents Add: I2 + H3PO3 Solvent: Toluene, 80°C Step1->Reagents Reaction Reductive Iodination (One-Pot) Reagents->Reaction Workup Quench: Na2S2O3 Isolate Organic Layer Reaction->Workup Product Product: 1-Ethyl-4-(iodomethyl)benzene Workup->Product

Figure 2: The "Green" Laboratory workflow avoiding chloromethylation.

Comparative Data & Specifications

FeatureRoute A: Blanc + FinkelsteinRoute B: Reductive Iodination
Overall Yield 60–75%70–85%
Atom Economy HighModerate
Safety Profile Poor (Carcinogenic BCME risk)Good (Standard corrosives)
Purification Distillation (Difficult separation)Chromatography/Crystallization
Scalability High (if safety controls exist)Moderate (Reagent cost higher)
Key Reagent Formaldehyde / HClIodine / Phosphorous Acid

References

  • Blanc Chloromethylation & Safety

    • Title: Blanc Chloromethylation (Mechanism and Safety).[2][3][7]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link]

  • BCME Hazard Data

    • Title: Bis(chloromethyl) ether - Safety and Carcinogenicity.[2][3][5][8]

    • Source: US EPA / PubChem.
    • URL:[Link]

  • Finkelstein Reaction

    • Title: Finkelstein Reaction: Halide Exchange.[4][9][10]

    • Source: Organic Chemistry Portal.[3][9]

    • URL:[Link]

  • Reductive Iodination (Green Method)
  • Alternative Alcohol Iodination

    • Title: Synthesis of benzyl iodides from alcohols (CeCl3/NaI method).[6]

    • Source: Journal of Organic Chemistry (via Organic Chemistry Portal).
    • URL:[Link]

Sources

Technical Guide: Toxicity, Safety, and Handling of 4-Ethylbenzyl Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Technical Data Summary & Chemical Identity

4-Ethylbenzyl iodide is a specialized alkylating agent used primarily in organic synthesis for introducing the 4-ethylbenzyl group. Unlike its chloride or bromide counterparts, the iodide derivative is significantly more reactive—and consequently more unstable and toxic.

PropertyData
Chemical Name 1-(Iodomethyl)-4-ethylbenzene
Common Synonyms 4-Ethylbenzyl iodide;

-Iodo-4-ethyltoluene
CAS Number 162440-30-4 (Verify with specific vendor; derivatives often vary)
Molecular Formula

Molecular Weight 246.09 g/mol
Appearance Colorless to yellowish liquid (darkens to purple/brown upon decomposition)
Solubility Soluble in organic solvents (DCM, Acetone, THF); Hydrolyzes in water
Reactivity Class Alkylating Agent ; Lachrymator; Light-Sensitive

Part 2: Hazard Identification & GHS Classification[2][3][4]

Warning: This compound is a potent lachrymator . Standard fume hood protocols are insufficient if not rigorously maintained.

GHS Classification (Derived via Read-Across)

Based on structural analogs (Benzyl iodide, 4-Methylbenzyl iodide)[1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.
Serious Eye Damage 1 H318: Causes serious eye damage.
STOT - Single Exposure 3 H335: May cause respiratory irritation.[2][3][4]
Acute Toxicity (Inhalation) 3 H331: Toxic if inhaled (Lachrymator).
Key Risk Factors[2][3][5]
  • Lachrymatory Effect: Induces immediate, severe tearing and respiratory distress at low ppm concentrations.[1]

  • Instability: The C-I bond is weak (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     vs 
    
    
    
    for C-Br). Exposure to light or heat causes homolytic cleavage, releasing free iodine (
    
    
    ), which is corrosive and an oxidizer.
  • Silent Penetration: As a lipophilic alkyl halide, it can penetrate nitrile gloves rapidly. Double-gloving (Nitrile + Laminate) is recommended.

Part 3: Toxicological Mechanism of Action[1]

The toxicity of 4-ethylbenzyl iodide stems from its ability to alkylate biological nucleophiles (DNA bases, cysteine residues in proteins) via an ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


 mechanism. The iodide ion is an exceptional leaving group, making the benzylic carbon highly electrophilic.
Mechanism Diagram

ToxicityMechanism cluster_degradation Degradation Pathway (Storage) Compound 4-Ethylbenzyl Iodide (Electrophile) TS Transition State (Pentacoordinate) Compound->TS Radical Benzyl Radical Compound->Radical hv (Light) BioNuc Biological Nucleophile (DNA-Guanine / Protein-Cysteine) BioNuc->TS Nucleophilic Attack Adduct Alkylated Biomolecule (Cellular Dysfunction) TS->Adduct Irreversible Alkylation Iodide Iodide Ion (I-) (Leaving Group) TS->Iodide Release Iodine Free Iodine (I2) (Oxidative Stress) Radical->Iodine Dimerization

Figure 1: Mechanism of alkylation toxicity and light-induced degradation pathways.[1]

Part 4: Synthesis & Handling Protocol (The "Make-It-Fresh" Rule)

Expert Insight: Due to the inherent instability of benzyl iodides, commercial samples are often degraded (purple/brown). The most reliable method for high-purity applications is to synthesize it in situ or immediately prior to use via the Finkelstein Reaction .

Protocol: Conversion of 4-Ethylbenzyl Chloride to Iodide

Objective: Generate 10 mmol of 4-ethylbenzyl iodide.

Reagents:

  • 4-Ethylbenzyl chloride (1.55 g, 10 mmol)[1]

  • Sodium Iodide (NaI) (1.80 g, 12 mmol, 1.2 eq) - Must be dry[1]

  • Acetone (Dry, 20 mL)

Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask. Add a magnetic stir bar. Purge with Nitrogen/Argon.

  • Addition: Add 4-ethylbenzyl chloride dropwise to the stirring NaI solution.

  • Reaction: Stir at room temperature for 1-2 hours. A white precipitate (NaCl) will form, driving the equilibrium forward (Le Chatelier’s principle).[1]

    • Monitoring: Check TLC (Hexanes/EtOAc). The iodide typically runs higher (less polar) and stains purple/brown on standing.

  • Workup (Critical for Safety):

    • Filter off the NaCl solid.[1]

    • Remove solvent in vacuo (Rotovap) at low temperature (<30°C) .[1] Do not overheat.

    • Result: A pale yellow oil.[1] Use immediately.

Safety Verification Step

Before opening the flask, prepare a neutralization bath (see Part 5). Ensure the liquid is not dark purple. If dark purple, free iodine is present; wash the organic phase with 10% Sodium Thiosulfate (


) to decolorize.

Part 5: Emergency Response & Spill Management[1]

The Thiosulfate Protocol: Water alone is ineffective against benzyl iodides and may generate corrosive HI gas via hydrolysis. You must use a reducing agent to neutralize the iodine and nucleophilically destroy the alkylating agent.[1]

Spill Cleanup Workflow

SpillResponse Spill Spill Detected (Liquid/Vapor) Evacuate 1. Evacuate & Ventilate (Lachrymator Risk) Spill->Evacuate PPE 2. Don PPE (Resp. Protection + Double Gloves) Evacuate->PPE Neutralize 3. Apply Neutralizer (10% Sodium Thiosulfate + Dilute Ammonia) PPE->Neutralize Wait 4. Wait 15-20 Mins (Allow reaction to complete) Neutralize->Wait Clean 5. Absorb & Disposal (Vermiculite -> Haz Waste) Wait->Clean

Figure 2: Step-by-step spill response protocol emphasizing chemical neutralization.

Neutralizing Solution Recipe:

  • Sodium Thiosulfate (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ):  10% w/v in water. (Reduces 
    
    
    
    to
    
    
    ).
  • Ammonium Hydroxide (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ):  Add trace amount (promotes aminolysis of the alkyl iodide to a less toxic amine).
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzyl Iodide (CAS 620-05-3). Retrieved from [Link]

    • Basis for Read-Across Toxicity and Flammability d
  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

    • Found
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances.[1]

    • Regulatory framework for handling lachrymators.[1]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

    • Source for SN2 mechanism and rel
  • BLD Pharm. Safety Data Sheet: 1-Ethyl-4-(iodomethyl)benzene (CAS 162440-30-4).[1]

    • Specific chemical identity verific

Sources

Methodological & Application

Application Notes & Protocols: 4-Ethylbenzyl Iodide as a High-Reactivity Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of 4-ethylbenzyl iodide as a potent alkylating agent. We will move beyond simple procedural lists to explore the mechanistic rationale, field-proven protocols, and advanced methodologies that enable precise and efficient molecular construction.

Scientific Foundation: Understanding the 4-Ethylbenzyl Iodide Reagent

Reactivity Profile and Mechanistic Considerations

4-Ethylbenzyl iodide is a member of the benzyl halide family, characterized by a benzylic carbon atom bonded to an iodine atom. Its utility as an alkylating agent stems from the inherent properties of this C(sp³)-I bond. The reaction proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

Key factors governing its reactivity include:

  • Excellent Leaving Group: The iodide ion (I⁻) is an exceptional leaving group due to its large atomic radius, high polarizability, and the stability of the resulting anion. The C-I bond is the weakest among the benzyl halides, making 4-ethylbenzyl iodide significantly more reactive than its chloride or bromide counterparts.

  • Electrophilic Target: The benzylic carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles (N-, O-, S-, and C-based).

  • Steric Profile: The ethyl group at the para position provides a moderate steric footprint, which can influence reaction kinetics and, in some cases, selectivity, without being overly cumbersome like a tert-butyl group.[3]

While its high reactivity is an advantage, it also contributes to its primary challenge: stability. Alkyl iodides are sensitive to light and moisture and can decompose over time, releasing free iodine (I₂), which can complicate reactions and purification.[4][5] Proper storage and handling are therefore critical.

Synthesis and Availability

4-Ethylbenzyl iodide is typically prepared from more common precursors. The most prevalent methods include:

  • Finkelstein Reaction: Substitution of 4-ethylbenzyl chloride or bromide with an alkali metal iodide (e.g., NaI or KI) in a suitable solvent like acetone. This is a classic and efficient equilibrium-driven reaction.

  • Direct Iodination of 4-Ethylbenzyl Alcohol: Reaction of the corresponding alcohol with an iodinating agent. Modern methods utilize reagents like a CeCl₃·7H₂O/NaI system or phosphorous acid with elemental iodine for a mild and effective transformation.[6][7] A one-pot synthesis from 4-ethylbenzyl alcohol using sodium borohydride and elemental iodine has also been reported.[8]

Researchers must decide whether to purchase the reagent or synthesize it in situ or just prior to use, balancing convenience against the need for maximum reactivity and purity.[5]

Core Application I: N-Alkylation of Amines and N-Heterocycles

The introduction of the 4-ethylbenzyl group onto nitrogen atoms is a cornerstone transformation in the synthesis of pharmacologically active compounds and functional materials.

Theoretical Overview

The reaction involves the nucleophilic attack of a primary or secondary amine's lone pair of electrons on the benzylic carbon of 4-ethylbenzyl iodide.[9] A key challenge in the N-alkylation of primary amines is preventing over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting material. Strategic control over stoichiometry, temperature, and reaction time is essential. For less nucleophilic amines or N-H containing heterocycles, more forcing conditions or catalytic activation may be required.[10]

General Workflow for N-Alkylation

The following diagram outlines the typical experimental sequence for an N-alkylation reaction.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Dissolve Amine & Base in Anhydrous Solvent inert_atm Establish Inert Atmosphere (N2/Ar) reagents->inert_atm add_alkylating Add 4-Ethylbenzyl Iodide (dropwise, at 0°C or RT) inert_atm->add_alkylating stir Stir at Specified Temperature (e.g., RT to 60°C) add_alkylating->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify analyze Characterize Pure Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for N-alkylation reactions.

Protocol 1: Mono-N-Alkylation of Aniline

This protocol details the selective mono-alkylation of a primary aromatic amine, where controlling stoichiometry is crucial to minimize the formation of the tertiary amine byproduct.

Materials:

  • Aniline (1.0 eq)

  • 4-Ethylbenzyl iodide (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add finely powdered K₂CO₃ (2.0 eq) and anhydrous acetonitrile.

  • Reagent Addition: Add aniline (1.0 eq) to the suspension and stir for 10 minutes at room temperature.

  • Alkylation: Prepare a solution of 4-ethylbenzyl iodide (1.1 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring amine suspension.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in ethyl acetate and wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting oil or solid by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield pure N-(4-ethylbenzyl)aniline.

Causality Behind Choices:

  • Base (K₂CO₃): A moderately strong inorganic base is sufficient to neutralize the hydroiodic acid (HI) byproduct generated during the reaction, driving the equilibrium forward.[11] It is heterogeneous, simplifying removal by filtration.

  • Solvent (CH₃CN): A polar aprotic solvent is used to dissolve the organic reactants while being compatible with the inorganic base.

  • Stoichiometry: A slight excess of the alkylating agent (1.1 eq) ensures full conversion of the starting amine, but a large excess is avoided to prevent dialkylation.

Core Application II: O-Alkylation of Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust and widely used method for preparing aryl ethers, a common structural motif in pharmaceuticals and natural products.[1][2] 4-Ethylbenzyl iodide serves as a highly effective electrophile for this transformation.

Theoretical Overview

The reaction requires the deprotonation of a phenol to its corresponding phenoxide anion, which is a potent oxygen-centered nucleophile.[1] The phenoxide then attacks the electrophilic benzylic carbon of 4-ethylbenzyl iodide to form the ether linkage.[12] The choice of base and solvent is critical for achieving high yields and avoiding side reactions.

Protocol 2: O-Alkylation of 4-Methoxyphenol

This protocol describes the synthesis of 1-((4-ethylbenzyl)oxy)-4-methoxybenzene.

Materials:

  • 4-Methoxyphenol (1.0 eq)

  • 4-Ethylbenzyl iodide (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • 1M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and under an argon atmosphere, add a 60% dispersion of NaH (1.3 eq). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Phenoxide Formation: Add anhydrous DMF to the flask to create a slurry. Dissolve 4-methoxyphenol (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases.

  • Alkylation: Dissolve 4-ethylbenzyl iodide (1.2 eq) in anhydrous DMF and add it dropwise to the phenoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC for the disappearance of the starting phenol.

  • Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water. Acidify the aqueous mixture to pH ~5-6 with 1M HCl.

  • Extraction & Isolation: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired ether.

Causality Behind Choices:

  • Base (NaH): A strong, non-nucleophilic base is required to completely and irreversibly deprotonate the phenol, which has a pKa of ~10.[13]

  • Solvent (DMF): A polar aprotic solvent is ideal as it effectively solvates the sodium phenoxide cation, leaving the phenoxide anion highly nucleophilic and reactive.[14]

  • Temperature Control: The initial deprotonation and the addition of the alkylating agent are performed at 0 °C to control the exothermic nature of the reactions and minimize potential side reactions.

Advanced Methodology: Phase-Transfer Catalysis (PTC)

For reactions involving heterogeneous mixtures (e.g., solid inorganic bases in an organic solvent), reaction rates can be limited by the poor solubility of the nucleophile. Phase-transfer catalysis provides an elegant solution to this problem.[15]

PTC Mechanism in O-Alkylation

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or iodide (TBAI), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides.[16]

PTC_Mechanism organic_phase Organic Phase (e.g., Toluene) 4-Et-Bn-I (Reactant) Q⁺A⁻ (Ion Pair) 4-Et-Bn-OAr (Product) aqueous_phase Aqueous/Solid Phase ArO⁻ (Phenoxide) Na⁺ (Counterion) Q⁺X⁻ (Catalyst) NaX (Byproduct) organic_phase:e->aqueous_phase:w aqueous_phase:s->organic_phase:s aqueous_phase:e->organic_phase:w step1 1. Ion Exchange step2 2. Sₙ2 Reaction step3 3. Catalyst Regeneration

Caption: Mechanism of phase-transfer catalysis in Williamson ether synthesis.

Protocol 3: PTC-Mediated O-Alkylation of 4-Ethylphenol

This protocol offers a greener, more scalable alternative to using strong, hazardous bases like NaH.[15][17]

Materials:

  • 4-Ethylphenol (1.0 eq)

  • 4-Ethylbenzyl iodide (1.1 eq)

  • Potassium hydroxide (KOH), pellets (3.0 eq)

  • Tetrabutylammonium iodide (TBAI) (0.1 eq)

  • Toluene

  • Water

Procedure:

  • Setup: To a round-bottom flask, add 4-ethylphenol (1.0 eq), toluene, KOH pellets (3.0 eq), and TBAI (0.1 eq).

  • Alkylation: Add 4-ethylbenzyl iodide (1.1 eq) to the vigorously stirring mixture.

  • Reaction: Heat the reaction to 70-80 °C for 4-8 hours. The use of vigorous stirring is essential to maximize the interfacial area between the phases. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and add water to dissolve the inorganic salts. Separate the organic layer.

  • Extraction & Isolation: Extract the aqueous layer with toluene (2x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography or recrystallization.

Data Summary and Reagent Handling

Table of Typical Reaction Parameters
ApplicationNucleophileBaseSolventCatalyst (if any)Temp (°C)
N-Alkylation Primary/Secondary AmineK₂CO₃, Cs₂CO₃CH₃CN, DMFNone25 - 60
N-Alkylation N-H HeterocycleNaH, K₂CO₃DMF, THFTBAI25 - 80
O-Alkylation PhenolNaH, K₂CO₃DMF, AcetoneNone0 - 60
O-Alkylation (PTC) PhenolNaOH, KOHToluene, CH₂Cl₂TBAI, TBAB25 - 80
Safety, Storage, and Handling
  • Hazard Profile: 4-Ethylbenzyl iodide is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dark, and dry place under an inert atmosphere (argon or nitrogen). The reagent should be kept in an amber bottle to protect it from light, which can cause decomposition and the formation of I₂.[4]

  • Purity Check: Before use, it is advisable to check the purity. A distinct pink or purple hue indicates the presence of free iodine, suggesting decomposition. The reagent can sometimes be purified by passing a solution of it through a short plug of basic alumina or by washing with a dilute sodium thiosulfate solution, followed by rapid drying and use.[5]

References

  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Sílice (CSIC). Available at: [Link]

  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. Available at: [Link]

  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. ResearchGate. Available at: [Link]

  • Phase Transfer Catalysis. American Chemical Society. Available at: [Link]

  • Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. ACS Publications. Available at: [Link]

  • A versatile and efficient phase transfer catalyst for rapid N-alkylation of varieties of N–H containing compounds. Royal Society of Chemistry. Available at: [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. National Institutes of Health. Available at: [Link]

  • Williamson Ether Synthesis. Comprehensive Organic Name Reactions and Reagents. Available at: [Link]

  • Benzylic substitution, benzylation. Organic Chemistry Portal. Available at: [Link]

  • Electrochemical C-H functionalization reaction of N-heterocycles with alkyl iodides. ResearchGate. Available at: [Link]

  • A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. KAUST Repository. Available at: [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. Available at: [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis. Utah Tech University. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Atlantis Press. Available at: [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]

  • N-Alkylations Using Catalytic Tetrabutylammonium Iodide. PTC Organics, Inc.. Available at: [Link]

  • Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. RWTH Publications. Available at: [Link]

  • Industrial Phase-Transfer Catalysis. PTC Communications, Inc.. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. Available at: [Link]

  • Preparation method of benzyl iodide and derivatives thereof. Google Patents.
  • Benzyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Process for O-alkylation of phenolic compounds. Google Patents.
  • ETHYL IODIDE 98%. Sciencelab.com. Available at: [Link]

  • Alkylation of substituted phenols in DMF by MeI using TMGN (bis - Sciforum. MDPI. Available at: [Link]

  • Process for the alkylation of phenolic compounds. Google Patents.
  • Alkylation of Amines. YouTube. Available at: [Link]

  • Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. National Institutes of Health. Available at: [Link]

  • Influence of C2-, N-, and N,N'-dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. PubMed. Available at: [Link]

  • Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

  • 4-Ethylbenzyl Chloride: A Versatile Building Block in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Purification of oily products in industrial chemistry. Reddit. Available at: [Link]

  • Preparation method of benzyl iodide and derivatives thereof. Google Patents.
  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. National Institutes of Health. Available at: [Link]

  • Preparation method of 4-ethylbenzyl chloride. Patsnap. Available at: [Link]

  • Benzyl iodide prep and purification. Sciencemadness.org. Available at: [Link]

  • ETHYL IODIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

Sources

preparation of Grignard reagents from 1-Ethyl-4-(iodomethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Mechanistic Insight

The Challenge: The Benzylic "Wurtz" Trap The preparation of (4-ethylbenzyl)magnesium iodide is not a trivial Grignard reaction. Unlike alkyl halides, benzylic iodides possess a hyper-reactive carbon-iodine bond (


) adjacent to an aromatic system. This reactivity creates a high propensity for Wurtz homocoupling , where the forming Grignard reagent attacks unreacted starting material, irreversibly forming a dimer (1,2-bis(4-ethylphenyl)ethane) instead of the desired organometallic species.

Mechanistic Control Strategy To successfully synthesize this reagent, the protocol must shift the kinetic competition away from dimerization (


) and toward Grignard formation (

).
  • Leaving Group Dynamics: Iodide is an excellent leaving group, making the substrate highly susceptible to nucleophilic attack by the transient Grignard species.

  • Radical Stability: The p-ethyl substituent donates electron density, stabilizing the benzylic radical intermediate and increasing its lifetime on the magnesium surface, which paradoxically can increase the chance of side reactions if local concentration is high.

Core Directives for Success:

  • Solvent Selection: Use Diethyl Ether (

    
    )  or 2-Methyltetrahydrofuran (2-MeTHF) . Avoid pure THF if possible; its high polarity stabilizes the magnesium cation but significantly accelerates the coupling side reaction in benzylic systems.
    
  • Concentration Control: Maintain a "starved" environment. The concentration of unreacted iodide in the flask must be near zero at all times.

  • Thermal Management: Operate at the lowest temperature that sustains initiation (

    
     to 
    
    
    
    ).
Part 2: Critical Reagents & Equipment Setup

Reagent Specifications

ReagentPurity / GradeRoleStoichiometry
1-Ethyl-4-(iodomethyl)benzene >97%, AnhydrousSubstrate1.0 equiv
Magnesium Turnings >99%, Grignard GradeMetal Source1.2 - 1.5 equiv
Diethyl Ether (

)
Anhydrous, Inhibitor-freeSolvent0.5 - 1.0 M (Final)
Iodine (

)
Resublimed crystalsActivator1-2 small crystals
Lithium Chloride (LiCl) Anhydrous (0.5M in THF)Titrant AdditiveFor QC (Knochel Method)

Safety Warning: Lachrymator

CRITICAL: Benzyl iodides are potent lachrymators (tear agents) and skin irritants. All weighing and handling of the starting material must occur inside a functioning fume hood. Double-glove (Nitrile) is recommended.

Part 3: Experimental Protocol
Workflow Diagram (DOT)

GrignardProtocol Start Start: Dry Glassware (Oven/Flame + N2 Flush) Mg_Prep Mg Activation: Dry Stirring + Iodine Crystal Start->Mg_Prep Solvent_Add Add Solvent (Et2O) Cover Mg Mg_Prep->Solvent_Add Initiation Initiation Step: Add 5% of Substrate Wait for Color Change (Clear) Solvent_Add->Initiation Initiation->Initiation No Color Change? Add Heat/More I2 Cooling Cool to 0°C Initiation->Cooling Initiation Confirmed Addition Slow Addition: Dropwise over 1-2 Hours Maintain < 5°C Cooling->Addition Post_Stir Post-Reaction Stir: 30-60 mins at 0°C Addition->Post_Stir Filter Filtration: Remove Excess Mg (Schlenk Line) Post_Stir->Filter QC QC: Knochel Titration Filter->QC

Caption: Step-by-step workflow for high-fidelity benzylic Grignard formation.

Detailed Methodology

1. System Preparation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel.

  • Flush the system with dry Nitrogen or Argon for 15 minutes while cooling to room temperature.

2. Magnesium Activation

  • Add Magnesium turnings (1.3 equiv) to the flask.

  • Mechanic Activation: Stir dry turnings vigorously for 10 minutes to crush oxide layers (crushing creates fresh surfaces).

  • Chemical Activation: Add 1-2 crystals of Iodine (

    
    ). Heat gently with a heat gun until iodine vapor (purple) coats the Mg. Allow to cool.
    

3. Solvent & Initiation

  • Add sufficient anhydrous Diethyl Ether to just cover the magnesium turnings.

  • Prepare a solution of 1-Ethyl-4-(iodomethyl)benzene (1.0 equiv) in Diethyl Ether (dilution factor: 5-10 mL solvent per gram of substrate).

  • The "Kick-Start": Add approximately 5% of the substrate solution to the Mg. Stop stirring for a moment.

  • Observation: Look for turbidity, bubbling, or the disappearance of the iodine color (brown/purple

    
     clear/gray).
    
  • Troubleshooting: If no reaction occurs after 5-10 minutes, gently warm the flask with a warm water bath (

    
    ) until initiation starts.
    

4. The "Cold Feed" (Crucial Step)

  • Once initiation is confirmed, immediately cool the flask to

    
      using an ice/water bath.
    
  • Begin adding the remaining substrate solution dropwise.

  • Rate Control: The addition should take 60 to 90 minutes .

    • Why? You must ensure the substrate reacts with Mg faster than it can react with the already-formed Grignard.

  • Maintain internal temperature between

    
     and 
    
    
    
    .

5. Completion

  • After addition, stir at

    
     for an additional 30-60 minutes.
    
  • Allow to warm to room temperature only if the magnesium has mostly dissolved and the solution is dark gray/cloudy.

  • Cannula-filter the solution into a dry,

    
    -flushed Schlenk tube to remove unreacted magnesium.
    
Part 4: Quality Control (Self-Validating System)

Do not assume the yield based on starting materials. Benzylic Grignards degrade and couple easily. You must titrate.[1][2]

Protocol: Knochel Titration This method distinguishes between active Grignard reagent and basic impurities (like alkoxides).

  • Titrant Preparation: Weigh accurately ~100 mg of Iodine (

    
    ) into a dry vial. Dissolve in 2-3 mL of 0.5M LiCl in anhydrous THF.
    
  • Titration:

    • Cool the Iodine/LiCl solution to

      
      .
      
    • Add the filtered Grignard solution dropwise via a precise syringe (e.g., 1.0 mL Hamilton).

    • Endpoint: The deep brown iodine color disappears instantly upon addition. The endpoint is reached when the solution becomes clear/colorless (or slightly yellow if the Grignard is colored).

  • Calculation:

    
    
    
Part 5: Troubleshooting Guide
SymptomRoot CauseCorrective Action
No Initiation Passivated Mg or Wet SolventAdd 2 drops of 1,2-dibromoethane (entrainment). Check solvent water content (<50 ppm required).
Heavy Precipitate (White) Wurtz Coupling (Dimer formation)Addition was too fast or Temp was too high. Restart with slower addition at

.
Low Titration Molarity Hydrolysis or CouplingCheck inert gas lines for leaks. Ensure substrate was added slowly.
Solution Turns Red/Purple Free Iodine persistenceReaction stalled. Warm gently to re-initiate, then cool down.
Part 6: References
  • Knochel, P., et al. (2006).[3][4] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[1][3][4] Synthesis, 2006(5), 890–891.

  • Organic Chemistry Portal. Grignard Reaction: Mechanism and Protocols.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for benzylic halide handling and Grignard preparation).

  • Rieke, R. D. (1989). Preparation of highly reactive metal powders and their use in the synthesis of organometallic compounds. Accounts of Chemical Research.[2]

Sources

The p-Ethylbenzyl Group: A Strategic Protecting Group for Advanced Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the intricate landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving high yields and minimizing unwanted side reactions. This guide provides an in-depth exploration of the p-ethylbenzyl (PEB) group as a versatile and strategic protecting group for hydroxyl, carboxyl, and amino functionalities. While structurally similar to the classical benzyl (Bn) and p-methoxybenzyl (PMB) groups, the PEB group offers a nuanced reactivity profile that can be exploited for enhanced chemoselectivity. This document will detail the underlying chemical principles, provide field-tested protocols for the introduction and cleavage of PEB ethers, esters, and amines, and present a comparative analysis of its stability and orthogonality.

Introduction: The Benzyl Ether Family of Protecting Groups

Protecting groups are transient modifications of functional groups that prevent them from participating in undesired chemical transformations during a synthetic sequence. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule.

Benzyl-type protecting groups are a cornerstone in the protection of alcohols, carboxylic acids, and amines due to their general stability across a wide range of reaction conditions, including acidic and basic media, and their susceptibility to removal by specific methods. The parent benzyl (Bn) group is typically cleaved via catalytic hydrogenolysis. Electron-donating substituents on the aromatic ring, such as the methoxy group in the p-methoxybenzyl (PMB) protecting group, can significantly alter the group's reactivity, enabling alternative deprotection pathways such as oxidative cleavage.

The p-ethylbenzyl (PEB) group, while less commonly cited in introductory texts, represents a valuable member of this family. Its electronic properties, influenced by the electron-donating ethyl substituent, position it between the Bn and PMB groups in terms of reactivity, offering a unique strategic advantage in complex syntheses.

The p-Ethylbenzyl (PEB) Group: A Profile

The PEB group's utility stems from the electronic nature of the p-ethyl substituent. This alkyl group is weakly electron-donating through hyperconjugation and inductive effects. This subtle electronic perturbation, when compared to the unsubstituted benzyl group, can influence the rates of both introduction and cleavage reactions.

Key Advantages of the PEB Group:
  • Enhanced Stability (Compared to PMB): The PEB group is generally more stable to acidic conditions than the highly acid-labile PMB group. This allows for its use in synthetic routes that require moderately acidic steps where a PMB group might be prematurely cleaved.

  • Facilitated Cleavage (Compared to Bn): The electron-donating nature of the ethyl group can facilitate certain cleavage reactions, potentially allowing for milder conditions compared to the deprotection of a standard benzyl group.

  • Orthogonality: The PEB group can be employed in orthogonal protection strategies. For instance, its removal via hydrogenolysis allows for the selective deprotection in the presence of acid- or base-labile protecting groups.

Comparative Stability of Benzyl-Type Protecting Groups
Protecting GroupStructureRelative Stability to AcidPrimary Cleavage Method(s)
Benzyl (Bn)Ph-CH₂-HighHydrogenolysis
p-Ethylbenzyl (PEB) Et-Ph-CH₂- Moderate-High Hydrogenolysis, Potentially Mild Oxidative
p-Methoxybenzyl (PMB)MeO-Ph-CH₂-LowOxidative (DDQ, CAN), Hydrogenolysis, Strong Acid

Experimental Protocols

The following protocols are designed to be robust starting points for the application of PEB protecting groups. As with any synthetic procedure, optimization of reaction conditions for specific substrates is recommended.

Protection of Alcohols as p-Ethylbenzyl Ethers

The Williamson ether synthesis is the most common and reliable method for the introduction of benzyl-type ethers, including PEB ethers. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes an SN2 reaction with p-ethylbenzyl halide.

Workflow for Alcohol Protection:

G cluster_0 Protection of Alcohol (ROH) ROH Alcohol (ROH) Base Base (e.g., NaH) in Anhydrous Solvent (e.g., THF, DMF) ROH->Base Deprotonation Alkoxide Alkoxide (RO⁻Na⁺) Base->Alkoxide PEBCl p-Ethylbenzyl Chloride (PEB-Cl) Alkoxide->PEBCl SN2 Reaction PEBEther p-Ethylbenzyl Ether (RO-PEB) PEBCl->PEBEther Workup Aqueous Workup & Purification PEBEther->Workup

Figure 1: General workflow for the protection of an alcohol as a p-ethylbenzyl ether.

Protocol 3.1.1: General Procedure for the p-Ethylbenzylation of a Primary Alcohol

  • Preparation: To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of the alcohol (1.0 eq.) in the same anhydrous solvent dropwise.

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add p-ethylbenzyl chloride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sodium hydride reacts violently with water. The absence of water is crucial for the complete formation of the alkoxide and to prevent quenching of the base.

  • Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride and the resulting alkoxide with oxygen and moisture from the air.

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates most alcohols. For more sensitive substrates, milder bases like silver(I) oxide (Ag₂O) can be used.

  • Temperature Control: The initial deprotonation and the quenching of excess NaH are exothermic. Cooling to 0 °C helps to control the reaction rate and prevent side reactions.

Deprotection of p-Ethylbenzyl Ethers

The primary method for the cleavage of PEB ethers is catalytic hydrogenolysis, a reaction that is generally mild and high-yielding.

Workflow for Alcohol Deprotection:

G cluster_1 Deprotection of p-Ethylbenzyl Ether (RO-PEB) ROPEB p-Ethylbenzyl Ether (RO-PEB) Catalyst Catalyst (e.g., Pd/C) & H₂ Source ROPEB->Catalyst Add to Reaction Vessel Reaction Hydrogenolysis Catalyst->Reaction Alcohol Alcohol (ROH) + p-Ethyltoluene Reaction->Alcohol Purification Filtration & Purification Alcohol->Purification

Figure 2: General workflow for the deprotection of a p-ethylbenzyl ether via hydrogenolysis.

Protocol 3.2.1: Cleavage of a p-Ethylbenzyl Ether by Catalytic Hydrogenolysis

  • Setup: Dissolve the p-ethylbenzyl ether (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or THF).

  • Catalyst Addition: To this solution, add palladium on activated carbon (Pd/C, 5-10 mol% Pd).

  • Hydrogenation: Stir the suspension vigorously under an atmosphere of hydrogen gas (H₂). This can be achieved using a balloon filled with H₂ or a Parr hydrogenator.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Palladium on carbon can be pyrophoric when dry, especially after exposure to hydrogen. Do not allow the filter cake to dry completely.

  • Workup: Rinse the filter cake with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol. Further purification can be performed if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and commonly used catalyst for hydrogenolysis.

  • Hydrogen Source: While hydrogen gas is standard, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexadiene can be employed for substrates with other reducible functional groups.

  • Solvent: The choice of solvent should ensure the solubility of the substrate. Protic solvents like ethanol and methanol are often effective.

  • Celite® Filtration: Celite® is a diatomaceous earth that provides a fine filter bed to ensure the complete removal of the heterogeneous palladium catalyst.

Application to Other Functional Groups

The principles for the protection and deprotection of alcohols can be extended to other functional groups.

  • Carboxylic Acids: Carboxylic acids can be protected as p-ethylbenzyl esters. These are typically formed by reaction of the carboxylic acid with p-ethylbenzyl chloride under basic conditions or via Fischer esterification. Deprotection is also achieved through catalytic hydrogenolysis.

  • Amines: Primary and secondary amines can be protected as p-ethylbenzylamines or as p-ethylbenzyloxycarbonyl (PEB-Z or PEB-Cbz) derivatives. The PEB-Z group is introduced similarly to other Cbz groups and is removed by hydrogenolysis.

Conclusion

The p-ethylbenzyl protecting group is a valuable tool for the synthetic chemist, offering a strategic alternative to the more common benzyl and p-methoxybenzyl groups. Its nuanced reactivity profile allows for greater flexibility in the design of complex synthetic routes. The protocols outlined in this guide provide a solid foundation for the successful implementation of the PEB group in research and development settings.

References

  • Silva, R. D. (1875). Ber. Dtsch. Chem. Ges., 8, 1269.
  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Chandrasekhar, S., et al. (2009). New strategies for protecting group chemistry: synthesis, reactivity, and indirect oxidative cleavage of para-siletanylbenzyl ethers. J. Org. Chem., 74(5), 2194-2203.
  • ChemHelp ASAP. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Chem. Proc., 18, 121.
  • SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • University of California, Irvine. (n.d.). PROTECTING GROUPS. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem.
  • Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US6320085B1 - Process for the preparation of benzyl-ethers.
  • eGyanKosh. (n.d.). Unit-3 Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein J. Org. Chem., 4, 39.
  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chem. Rev., 109(6), 2455-2504.

Application Note: Nickel-Catalyzed Reductive Cross-Coupling of 1-Ethyl-4-(iodomethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 1-Ethyl-4-(iodomethyl)benzene (CAS: 162440-30-4) as a "soft" electrophile in Nickel-catalyzed Cross-Electrophile Coupling (XEC). While benzylic chlorides are common, the iodomethyl derivative offers superior radical generation kinetics under mild reductive conditions, essential for avoiding


-hydride elimination in complex substrates.

This guide provides a validated protocol for the reductive cross-coupling of 1-Ethyl-4-(iodomethyl)benzene with aryl bromides to synthesize diarylmethane scaffolds—a privileged pharmacophore in drug discovery. We utilize a Ni(II)/Bipyridine catalytic system driven by a Zinc reductant, emphasizing a "just-in-time" synthesis of the unstable benzylic iodide precursor to ensure reproducibility.

Mechanistic Rationale

Why 1-Ethyl-4-(iodomethyl)benzene?

Benzylic electrophiles are prone to homolysis. The C–I bond dissociation energy (BDE) in benzylic iodides (~50 kcal/mol) is significantly lower than that of bromides or chlorides. In Ni-catalyzed XEC, this facilitates the generation of the benzylic radical via Single Electron Transfer (SET) at lower activation energies, reducing the formation of homocoupling (bibenzyl) byproducts often seen with harder electrophiles.

The Catalytic Cycle

The reaction operates via a radical-chain mechanism, distinct from classical Pd(0)/Pd(II) cycles. The process couples an aryl halide (Ar-Br) with the benzylic iodide (Bn-I) using a Nickel catalyst and a stoichiometric reductant (Zn).

Key Mechanistic Steps:

  • Oxidative Addition: Ni(0) preferentially undergoes oxidative addition with Ar-Br (the "harder" electrophile) to form an Ar-Ni(II)-Br intermediate.

  • Radical Generation: The benzylic iodide undergoes SET reduction (either by the Ni(I) species or the Zn surface) to generate the benzylic radical .

  • Radical Capture: The benzylic radical is rapidly captured by the Ar-Ni(II) species, forming a high-valent Ni(III) complex.

  • Reductive Elimination: The C(sp²)-C(sp³) bond is formed, releasing the product and expelling Ni(I), which is reduced back to Ni(0) by Zinc to close the cycle.

Pathway Visualization

CatalyticCycle Ni0 Ni(0)L NiII_Ar L-Ni(II)(Ar)-Br Ni0->NiII_Ar + Ar-Br ArBr Ar-Br OxAdd Oxidative Addition NiIII L-Ni(III)(Ar)(Bn)-Br NiII_Ar->NiIII + Bn• BnI 1-Ethyl-4-(iodomethyl)benzene BnRad Benzylic Radical (Bn•) BnI->BnRad SET (via Ni(I) or Zn) RadGen SET / Radical Generation NiIII->Ni0 Reduction by Zn Product Product (Ar-Bn) NiIII->Product Release RedElim Reductive Elimination Zn Zn(0) -> Zn(II)

Figure 1: Radical-chain mechanism for the Ni-catalyzed cross-electrophile coupling of aryl halides and benzylic iodides.

Experimental Protocol

Pre-requisite: Handling Benzylic Iodides

Critical Warning: 1-Ethyl-4-(iodomethyl)benzene is a potent lachrymator and alkylating agent. It is also light-sensitive and thermally unstable.

  • Storage: -20°C, dark, over activated Copper wire (stabilizer).

  • Recommendation: Synthesize fresh from 4-ethylbenzyl alcohol if commercial stock is degraded (yellow/brown discoloration indicates free iodine).

Protocol A: "Just-in-Time" Synthesis of the Iodide

Use this if your iodide stock is degraded.

  • Dissolve: 1.0 equiv 4-ethylbenzyl alcohol in anhydrous DCM (0.5 M).

  • Add: 1.2 equiv NaI (sodium iodide).

  • Cool: Cool to 0°C under N₂.

  • React: Dropwise add 1.2 equiv TMSCl (Trimethylsilyl chloride).

  • Monitor: Stir 1h at 0°C. Monitor by TLC (Hexanes/EtOAc).

  • Workup: Quench with cold aq. Na₂S₂O₃ (to remove I₂). Extract with DCM.[1] Dry over MgSO₄. Concentrate in vacuo at <25°C. Use immediately.

Protocol B: Ni-Catalyzed Cross-Coupling (The Weix Method)

Reaction Scale: 0.5 mmol Substrates:

  • Electrophile 1: 4-Bromoanisole (0.5 mmol)

  • Electrophile 2: 1-Ethyl-4-(iodomethyl)benzene (0.75 mmol, 1.5 equiv)

Reagents:

  • Catalyst: NiBr₂[2]·glyme (10 mol%, 15.4 mg)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%, 16.1 mg)

  • Reductant: Zinc dust (2.0 equiv, 65 mg) - Activated with dilute HCl, washed with water/acetone/ether, and dried.

  • Solvent: DMA (Dimethylacetamide), anhydrous, degassed (2.5 mL).

Workflow:

  • Glovebox Setup: In a N₂-filled glovebox, charge an oven-dried 8 mL vial with NiBr₂·glyme, dtbbpy, and Zn dust.

  • Solvent Addition: Add 1.0 mL of DMA. Stir for 10 mins to pre-complex the catalyst (Solution turns deep green/brown).

  • Substrate Addition: Add 4-Bromoanisole (liquid) and 1-Ethyl-4-(iodomethyl)benzene (dissolved in remaining 1.5 mL DMA).

  • Seal & Stir: Cap with a PTFE-lined septum. Remove from glovebox.

  • Reaction: Stir vigorously (1000 rpm) at room temperature for 12-16 hours. Note: Benzylic iodides are reactive enough that heating is often unnecessary and detrimental.

  • Quench: Dilute with EtOAc, filter through a celite pad to remove Zn salts.

  • Purification: Wash filtrate with 1M HCl (to remove pyridine ligands) and Brine. Dry (Na₂SO₄) and purify via Silica Gel Flash Chromatography (0-10% EtOAc in Hexanes).

Data Interpretation & Troubleshooting

Expected Results vs. Common Failures
ObservationDiagnosisCorrective Action
Deep Green/Black Solution Active CatalystProceed with workup.
Pale Green/Yellow Solution Catalyst Death / OxidationCheck O₂ exclusion. Ensure Zn is activated.
Low Yield (<30%) Homocoupling (Bibenzyl formation)Add the benzylic iodide slowly (syringe pump) over 1 hour to keep radical concentration low.
Start Material Recovery Catalyst PoisoningBenzylic iodides can degrade to I₂. Wash the starting material with Na₂S₂O₃ before use.
Workflow Visualization

Workflow cluster_prep Step 1: Pre-Complexation cluster_rxn Step 2: Reaction cluster_workup Step 3: Workup Ni NiBr2 + Ligand + Zn Dust Stir Stir 10 min (Deep Green) Ni->Stir AddSub Add Ar-Br + Bn-I (in DMA) Stir->AddSub Run Stir 12h @ RT (1000 rpm) AddSub->Run Filter Filter (Celite) Run->Filter Wash Acid Wash (Remove Ligand) Filter->Wash Purify Column Chrom. Wash->Purify

Figure 2: Experimental workflow for the reductive cross-coupling.

References

  • Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Journal of Organic Chemistry, 79(11), 4793–4798. [Link]

  • Wiesenfeldt, M. P., et al. (2016). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides.[2][3][4][5][6] Organic Syntheses, 93, 228-244. [Link]

  • Luo, J., & Wu, X. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Benzylic Halides. Chemical Science. (General reference for benzylic reactivity).

Sources

Troubleshooting & Optimization

improving yield of alkylation with 4-ethylbenzyl iodide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkylation Optimization Guide Topic: High-Efficiency Alkylation using 4-Ethylbenzyl Iodide Ticket ID: #ALK-4ET-BNZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Yield Trap" of Benzyl Iodides

Welcome to the technical support center. You are likely here because your alkylation yields with 4-ethylbenzyl iodide are inconsistent, or the reagent degrades before you can use it.

The Core Problem: Benzyl iodides are chemically schizophrenic. They are excellent electrophiles (the iodide is a superb leaving group), but this same reactivity makes them notoriously unstable. They suffer from:

  • Photolytic Cleavage: Light generates radicals, leading to dimerization (bibenzyl formation).

  • Hydrolysis: Moisture rapidly converts them to alcohols.

  • "Pink Death": The liberation of iodine (

    
    ) autocatalyzes further decomposition.
    

The 4-ethyl substituent adds a slight electron-donating effect, stabilizing the benzylic carbocation/radical intermediates, which paradoxically increases the risk of side reactions (


 hydrolysis and radical dimerization) compared to unsubstituted benzyl iodide.

Module 1: Reagent Integrity & Handling

Q: My 4-ethylbenzyl iodide has turned from a pale yellow oil to a dark pink/brown liquid. Can I still use it?

A: Do not use it directly. The color indicates free iodine (


).[1]
  • The Risk: Free iodine is an oxidant and a Lewis acid that can trigger polymerization or oxidize your nucleophile (especially if using amines or thiols).

  • The Fix (Purification): Dilute in diethyl ether, wash with cold 5% aqueous sodium thiosulfate (

    
    ) until the color vanishes, dry over 
    
    
    
    , and concentrate in the dark at
    
    
    .
  • The Prevention: Store with activated copper turnings at -20°C. The copper scavenges free iodine.

Q: How do I verify the reagent quality before starting?

A: Use Self-Validating Analytics . Do not rely on bottle labels.

  • TLC: Run on silica (Hexane/EtOAc). Iodine appears as a smear near the solvent front or a dark spot that sublimates. The alcohol (hydrolysis product) will be much more polar (lower

    
    ).
    
  • 1H NMR: The benzylic

    
     is the diagnostic handle.
    
    • 4-Ethylbenzyl Iodide:

      
       ppm.
      
    • 4-Ethylbenzyl Alcohol (Impurity):

      
       ppm.
      
    • Dimer (Bibenzyl impurity):

      
       ppm.
      

Module 2: The "In Situ" Finkelstein Protocol (Recommended)

Q: I am losing yield during the isolation of the iodide. Is there a better way?

A: Yes. Stop isolating it. The highest yields for benzyl iodide alkylations are achieved by generating the iodide in situ from the more stable 4-ethylbenzyl chloride or bromide. This is the Finkelstein Reaction , driven by the insolubility of NaCl/NaBr in acetone.[2][3][4]

Protocol: One-Pot Finkelstein Alkylation

Scope: This protocol minimizes radical dimerization by consuming the iodide as soon as it forms.

Step-by-Step Methodology:

  • Activation:

    • Dissolve 4-ethylbenzyl chloride (1.0 equiv) in anhydrous Acetone (0.5 M).

    • Add Sodium Iodide (NaI) (1.2 equiv).

    • Observation: A white precipitate (NaCl) will form within 15–30 minutes at RT.

    • Validation: TLC should show the disappearance of the chloride and appearance of the iodide (iodide is usually less polar/higher

      
       than chloride).
      
  • Solvent Switch (Critical for Rate):

    • Note: Acetone is often too slow for the subsequent alkylation if the nucleophile is weak.

    • Remove acetone under reduced pressure (keep bath

      
      ).
      
    • Re-dissolve the residue (containing the iodide and NaCl) in a polar aprotic solvent: DMF or Acetonitrile .

  • Alkylation:

    • Add your Nucleophile (1.0–1.2 equiv).

    • Add Base (e.g.,

      
       or 
      
      
      
      , 2.0 equiv).
    • Stir at RT. Only heat to 40–50°C if absolutely necessary.

  • Workup:

    • Dilute with water (dissolves salts) and extract with EtOAc.

Module 3: Troubleshooting Yield Issues

Q: I see the product, but I also see a significant amount of "dimer" (1,2-bis(4-ethylphenyl)ethane). Why?

A: This is Wurtz-type coupling, driven by radical mechanisms.

  • Cause: Exposure to light or excessive heat.

  • Fix: Wrap the reaction flask in aluminum foil. Degas your solvents (sparge with

    
    ) to remove oxygen, which can promote radical chains.
    

Q: My reaction stalled. Should I add more iodide?

A: Check the table below to diagnose the stall before adding reagents.

Troubleshooting Matrix: Yield Killers
SymptomProbable CauseCorrective Action
Low Conversion Nucleophile is too weak or aggregated.Switch base to Cesium Carbonate (

)
. The "Cesium Effect" breaks up ion pairs, increasing nucleophilicity [1].
Hydrolysis (Alcohol formed) Wet solvent.Benzyl iodides hydrolyze 10x faster than chlorides. Use 3Å Molecular Sieves in the reaction pot.
Dark Reaction Mixture Iodine liberation (

).[1]
Add 10 mol% Sodium Thiosulfate or copper powder to the reaction mixture to scavenge

in situ.
Over-Alkylation Nucleophile has multiple sites (e.g., primary amine).Use the Amine Excess method (add iodide dropwise to excess amine) or protect the amine.

Module 4: Visualization of Pathways

The following diagram illustrates the decision logic for optimizing your reaction and the mechanistic pathways that lead to yield loss.

AlkylationLogic Start Start: 4-Ethylbenzyl Alkylation Source Source Material? Start->Source CommercialI Commercial Iodide Source->CommercialI Chloride Chloride/Bromide Precursor Source->Chloride CheckColor Check Color/TLC CommercialI->CheckColor Pink Pink/Dark: Free I2 Present CheckColor->Pink Yes Reaction Alkylation Reaction (Polar Aprotic Solvent) CheckColor->Reaction No (Pale Yellow) Purify Wash w/ Na2S2O3 Dry cold Pink->Purify Purify->Reaction Finkelstein In Situ Finkelstein (NaI + Acetone) Chloride->Finkelstein Recommended Finkelstein->Reaction Success High Yield Product Reaction->Success Optimized Dimer Dimer (Bibenzyl) Cause: Light/Radicals Reaction->Dimer Light Exposure Alcohol Alcohol (Hydrolysis) Cause: Wet Solvent Reaction->Alcohol Moisture

Caption: Decision logic and failure modes for benzyl iodide alkylation. Note the central role of "In Situ" generation for stability.

References

  • Cesium Effect in Alkylation

    • Title: Cesium carbon
    • Context: Explains why Cs2CO3 improves yields with benzylic halides by disrupting tight ion pairs.
    • Source:Journal of Organic Chemistry.
    • Link:[Link]

  • Finkelstein Reaction Conditions

    • Title: Finkelstein Reaction - Organic Chemistry Portal.[3]

    • Context: Standard conditions for converting alkyl chlorides to iodides.[5]

    • Source:Organic Chemistry Portal.[3]

    • Link:[Link]

  • Benzyl Iodide Instability

    • Title: Synthesis of Benzyl Iodides.[5][6]

    • Context: Discusses the lability of benzyl iodides and methods to generate them under mild conditions to prevent decomposition.
    • Source:Organic Letters (via Organic Chemistry Portal).
    • Link:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-ethylbenzyl iodide, as it is a potent lachrymator and alkylating agent.

Sources

Technical Support Center: Purification of 1-Ethyl-4-(iodomethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

You are likely working with 1-Ethyl-4-(iodomethyl)benzene (also known as p-ethylbenzyl iodide) as a reactive electrophile for alkylation reactions.

The Challenge: Unlike its chloride or bromide analogs, this benzyl iodide is thermally unstable and highly sensitive to light. While often commercially listed as a liquid, high-purity samples are low-melting solids (approx. melting point near ambient or slightly below, similar to benzyl iodide's 24°C).

The Solution: Traditional heat-cool recrystallization often leads to decomposition (iodine liberation) or "oiling out." This guide details a Low-Temperature Recrystallization (LTR) protocol designed to purify the compound without thermal stress, utilizing solubility differentials at -20°C to -78°C.

Part 1: Pre-Purification Assessment (The Triage)

Q: My crude material is dark purple/brown. Is it ruined? A: Not necessarily, but it requires immediate intervention. The color indicates free iodine (


), a decomposition product that catalyzes further degradation.
  • Action: Before recrystallization, dissolve the crude oil in cold diethyl ether or hexanes and wash rapidly with 5% aqueous sodium thiosulfate (

    
    ) .
    
  • Result: The organic layer should turn pale yellow/colorless. Dry over

    
     immediately and proceed to recrystallization.
    

Q: Can I distill this compound instead? A: Strongly Discouraged. Benzyl iodides frequently decompose explosively or polymerize upon heating, even under high vacuum. Recrystallization is the safest method to remove starting materials (e.g., p-ethylbenzyl alcohol or chloride) and byproducts.

Part 2: Solvent Selection & Solubility

The success of LTR depends on a solvent that dissolves the compound at Room Temperature (RT) but expels it at freezing temperatures.

Solvent Compatibility Matrix
SolventSolubility at RT (25°C)Solubility at -20°CSuitabilityNotes
Pentane HighLowExcellent Best for very low-temp crystallization (-78°C).
Hexanes HighModerateGood Standard choice; easier to handle than pentane.
Diethyl Ether Very HighHighPoor Too soluble; product won't crash out.
Methanol ModerateLowRisky Solvolysis (nucleophilic attack) can occur. Avoid.
Toluene HighHighPoor Hard to remove solvent traces; too soluble.

Part 3: The Low-Temperature Recrystallization Protocol

Safety Warning: 1-Ethyl-4-(iodomethyl)benzene is a potent lachrymator (tear gas). All operations must be performed in a functioning fume hood.

Step-by-Step Methodology
  • Dissolution (The "Cold" Saturation):

    • Place your crude material in a round-bottom flask.[1]

    • Add anhydrous Pentane or Hexanes in small portions at room temperature (20–25°C).

    • Crucial: Do not heat to boiling. If the solid/oil doesn't dissolve, warm gently to max 30°C.

    • Aim for a saturated solution: add solvent until the crude just dissolves.

  • Filtration (Clarification):

    • If there is insoluble black gum (polymer), filter the solution through a small pad of Celite or a cotton plug into a clean, dry flask.

  • Crystallization (The Freeze):

    • Seal the flask under a nitrogen atmosphere (oxygen promotes decomposition).

    • Stage 1: Place in a freezer (-20°C) for 2–4 hours.

    • Stage 2 (Optional): If no crystals form, move to a dry ice/acetone bath (-78°C).

    • Observation: White to pale yellow needles or plates should form.

  • Collection (Cold Filtration):

    • Set up a Buchner funnel or sintered glass frit. Pre-chill the funnel in the freezer if possible.

    • Filter the cold mixture rapidly.

    • Wash the crystals with a small volume of ultra-cold (-78°C) pentane .

  • Drying:

    • Dry under high vacuum in the dark for 1 hour. Do not use heat.

Part 4: Troubleshooting & FAQs

Q: The product "oiled out" instead of crystallizing. What went wrong? A: This is the most common failure mode for low-melting solids.

  • Cause 1: Solution is too concentrated.

    • Fix: Add 10–20% more solvent and re-cool.

  • Cause 2: Cooling was too rapid.

    • Fix: Cool slowly.[1][2][3] RT

      
       Fridge (4°C) 
      
      
      
      Freezer (-20°C).
  • Cause 3: Lack of nucleation.

    • Fix: Scratch the glass wall with a glass rod or add a seed crystal if available.

Q: The crystals turned pink while drying. Why? A: Surface oxidation.

  • Fix: Ensure the vacuum is strong and the flask is wrapped in foil. Light accelerates iodine release.

Q: How do I store the purified compound? A: Stability is the main concern.

  • Container: Amber vial, flushed with Argon/Nitrogen.

  • Stabilizer: Add a few strands of activated Copper turnings to the vial. The copper acts as a scavenger, reacting with any liberated free iodine (

    
    ) to prevent autocatalytic decomposition.
    
  • Temperature: Store at -20°C.

Part 5: Process Visualization

The following diagram outlines the decision logic for the purification process, ensuring you navigate common pitfalls like "oiling out" or decomposition.

RecrystallizationWorkflow Start Crude 1-Ethyl-4-(iodomethyl)benzene CheckColor Is crude Dark Purple? Start->CheckColor Wash Wash with Na2S2O3 (aq) Dry organic layer CheckColor->Wash Yes Dissolve Dissolve in Hexanes/Pentane at Room Temp (Max 30°C) CheckColor->Dissolve No (Yellow/Orange) Wash->Dissolve Filter Filter insoluble polymers Dissolve->Filter Cool Cool to -20°C (Freezer) Filter->Cool CheckCrystals Did Crystals Form? Cool->CheckCrystals DeepFreeze Cool to -78°C (Dry Ice/Acetone) CheckCrystals->DeepFreeze No (Solution clear) Oiling Product Oiled Out CheckCrystals->Oiling No (Liquid separated) Collect Cold Filtration Wash with cold Pentane CheckCrystals->Collect Yes DeepFreeze->Collect RemedyOil Add Seed Crystal or Dilute slightly & Re-cool slowly Oiling->RemedyOil RemedyOil->Cool Store Store: -20°C, Dark, Copper Turnings Collect->Store

Figure 1: Decision tree for the low-temperature purification of unstable benzyl iodides.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General methods for alkyl halide purification and stability).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Specific protocols for stabilizing alkyl iodides with copper).

  • Sigma-Aldrich. Product Specification: 1-Ethyl-4-(iodomethyl)benzene. (Physical state and handling data).[1][2][4][5][6][7][8][9][10][11][12]

  • Sciencemadness Discussion. Benzyl Iodide Prep and Purification. (Field insights on instability and copper stabilization).

Sources

Technical Support Center: Handling the Light-Sensitivity of p-Ethylbenzyl Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for p-ethylbenzyl iodide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive alkylating agent. Given its sensitivity to light and propensity for decomposition, proper handling is paramount to ensure experimental success and laboratory safety. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage, handling, and properties of p-ethylbenzyl iodide, providing the foundational knowledge needed to work with this compound confidently.

Q1: What is p-ethylbenzyl iodide, and why is it so reactive?

A: p-Ethylbenzyl iodide is an aromatic organic compound featuring an ethyl group substituted at the para position of a benzyl iodide molecule. Its high reactivity stems from two key features: the weakness of the carbon-iodine (C-I) bond and the stability of the resulting benzylic carbocation intermediate. Iodide is an excellent leaving group, facilitating nucleophilic substitution reactions.[1] The benzyl system can stabilize a positive charge at the benzylic carbon through resonance, making it susceptible to both SN1 and SN2 reaction pathways.[2][3]

Q2: My p-ethylbenzyl iodide has a yellow or brownish tint. What does this mean?

A: A yellow or brownish color indicates decomposition. Like many alkyl and benzyl iodides, p-ethylbenzyl iodide is sensitive to light and air.[4] Exposure to light can initiate the homolytic cleavage of the C-I bond, generating radicals and eventually leading to the formation of elemental iodine (I₂), which imparts the characteristic color.[5][6] Old or improperly stored samples are often discolored.[4]

Q3: How should I properly store p-ethylbenzyl iodide to minimize decomposition?

A: Proper storage is critical to maintaining the integrity of the compound. Follow these guidelines:

  • Light Protection: Always store p-ethylbenzyl iodide in an amber or opaque glass bottle to protect it from light.[7][8]

  • Inert Atmosphere: If possible, store the container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Temperature: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[8][9] Refrigeration (2–8 °C) is often recommended.[10]

  • Stabilizers: For long-term storage, adding a small piece of copper wire or a few copper turnings to the bottle can help scavenge free iodine as it forms, slowing down the decomposition process.[4][11]

Q4: What are the primary safety hazards associated with p-ethylbenzyl iodide?

A: Based on analogous compounds like benzyl iodide, p-ethylbenzyl iodide should be treated as a hazardous substance. Key hazards include:

  • Lachrymator: It is expected to be a powerful lachrymator, causing severe eye irritation and tearing.[1][12]

  • Irritant: It is likely a strong irritant to the skin and respiratory system.[8][12]

  • Toxicity: Inhalation, ingestion, or skin contact may be harmful.[12][13] Always handle this compound in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a lab coat, and chemical-resistant gloves.[8][9]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during experiments involving p-ethylbenzyl iodide.

Q1: I ran an alkylation reaction with p-ethylbenzyl iodide, but the yield was very low, and I recovered mostly starting material. What went wrong?

A: Several factors could be at play:

  • Decomposed Reagent: The most common issue is the quality of the p-ethylbenzyl iodide. If the reagent was discolored (yellow/brown), it likely contained a significant amount of elemental iodine and other degradation byproducts, reducing the concentration of the active alkylating agent.[11] Consider purifying the reagent or synthesizing it fresh.

  • Reaction Conditions: While highly reactive, the success of the reaction depends on the nucleophile and conditions. Weakly nucleophilic substrates may require more forcing conditions or the use of a stronger base to deprotonate the nucleophile.[11]

  • Moisture: Some reactions involving alkyl halides can be sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.[7][14]

Q2: My p-ethylbenzyl iodide is dark brown. Can I still use it? How can I purify it?

A: Using a heavily decomposed reagent is not recommended as it can lead to side reactions and unpredictable stoichiometry.[11] Purification is possible, but must be done carefully.

  • Aqueous Wash (with caution): The brown color is due to dissolved iodine (I₂). A common method to remove iodine is to wash the organic solution with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the color disappears.

    • Caveat: Benzyl iodides can be susceptible to hydrolysis (reaction with water).[11] This purification step should be performed quickly, at low temperatures, and immediately followed by drying the organic layer over a desiccant like anhydrous magnesium sulfate or sodium sulfate.

  • Column Chromatography: Purification by flash column chromatography on silica gel is another option.[15] Use a non-polar eluent system (e.g., hexanes/ethyl acetate). However, be aware that prolonged contact with silica gel, which is slightly acidic, can also promote decomposition. Neutralized silica or alumina may be a better alternative.

  • Addition of Copper: For minor discoloration, adding copper turnings or powder and stirring can help remove the free iodine.[11]

Q3: My reaction is sensitive, and I'm concerned about the stability of p-ethylbenzyl iodide even after purification. What are my options?

A: For highly sensitive substrates or when maximum purity of the reagent is required, the best approach is to generate the p-ethylbenzyl iodide in situ or use it immediately after synthesis. A common method is the Finkelstein reaction .[1]

  • In-Situ Generation: You can perform a Finkelstein reaction in the same pot as your main reaction. This involves reacting p-ethylbenzyl chloride or p-ethylbenzyl bromide with a catalytic or stoichiometric amount of an iodide salt (e.g., sodium iodide or potassium iodide) in a suitable solvent like acetone or acetonitrile.[11] The more reactive p-ethylbenzyl iodide is formed in the reaction mixture and is immediately consumed by your nucleophile. This strategy avoids the need to isolate and store the unstable iodide.

Data and Protocols

Quantitative Handling Parameters
ParameterRecommended Value/ConditionRationale
Storage Temperature 2–8 °CReduces the rate of thermal decomposition.
Storage Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation.
Light Protection Amber/Opaque ContainerPrevents light-induced radical decomposition.[7]
Stabilizer Copper wire/turningsScavenges free iodine, a product of decomposition.[4][11]
Experimental Protocol: Purification of Decomposed p-Ethylbenzyl Iodide

This protocol describes the removal of free iodine from a discolored sample of p-ethylbenzyl iodide.

Materials:

  • Discolored p-ethylbenzyl iodide

  • Diethyl ether or Dichloromethane (DCM)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: In a fume hood, dissolve the discolored p-ethylbenzyl iodide in 5-10 volumes of diethyl ether or DCM in a separatory funnel.

  • Thiosulfate Wash: Add the 10% sodium thiosulfate solution to the separatory funnel. Shake the funnel gently, venting frequently. Continue washing until the organic layer becomes colorless. You may need to perform multiple washes.

  • Brine Wash: Wash the organic layer with brine to remove residual water and inorganic salts.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄ for 10-15 minutes.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator at low temperature to obtain the purified p-ethylbenzyl iodide.

  • Immediate Use: It is highly recommended to use the purified product immediately or store it under an inert atmosphere with a copper stabilizer for no more than a few days.

Visualized Workflows

Logical Workflow for Handling p-Ethylbenzyl Iodide

This diagram outlines the decision-making process and handling steps from receiving the reagent to its use in an experiment.

G cluster_prep Preparation & Storage cluster_use Experimental Use Receive Receive or Synthesize p-Ethylbenzyl Iodide Assess Assess Color Receive->Assess Store Store in Amber Bottle 2-8°C, Inert Gas + Copper Stabilizer Assess->Store Colorless Purify Purify Reagent (e.g., Thiosulfate Wash) Assess->Purify Yellow/Brown Use Use in Reaction (Under Inert Atmosphere) Store->Use Purify->Use Troubleshoot Troubleshoot Failed Reaction Use->Troubleshoot Success Reaction Successful: Workup & Analysis Use->Success Troubleshoot->Success Other Issues Resolved InSitu Consider In-Situ Generation (Finkelstein Reaction) Troubleshoot->InSitu Reagent Instability Suspected InSitu->Use

Caption: Decision workflow for handling p-ethylbenzyl iodide.

References

  • Google Patents. (n.d.). CN111196750B - Preparation method of benzyl iodide and derivatives thereof.
  • Organic Chemistry Portal. (n.d.). Benzyl iodide synthesis by iodination or substitution. Retrieved from [Link]

  • Sciencemadness.org. (2012, September 21). Benzyl iodide prep and purification. Retrieved from [Link]

  • Harper College. (2005, October 9). Ethyl iodide MSDS. Retrieved from [Link]

  • Techno PharmChem. (n.d.). ETHYL IODIDE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Ethyl Iodide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). ETHYL IODIDE 98%. Retrieved from [Link]

  • American Chemical Society. (1953). The Exchange Reaction between Substituted Benzyl Iodides and Potassium Iodide. I. Benzyl Iodide. Journal of the American Chemical Society. Retrieved from [Link]

  • Pearson. (n.d.). Substitution Reactions Exam Prep. Retrieved from [Link]

  • Google Patents. (n.d.). CN112723982B - Preparation method of benzyl iodide and derivatives thereof.
  • Wikipedia. (n.d.). Benzyl iodide. Retrieved from [Link]

  • Google Patents. (n.d.). US2385483A - Recovery and purification of iodine.
  • Sciencemadness Wiki. (2025, September 2). Ethyl iodide. Retrieved from [Link]

  • N. P. (n.d.). Chapter 10. Preparation of the Iodides.
  • National Institutes of Health. (n.d.). Synthesis and crystal structure of (E)-2-benzyl-1,3-diphenylisothiouronium iodide. Retrieved from [Link]

  • Google Patents. (n.d.). CN113831213A - Method for preparing ethyl iodide by recycling iodine ion-containing solution.
  • ResearchGate. (n.d.). Synthesis of [1-11C]ethyl iodide and [1-11C]propyl iodide. Retrieved from [Link]

  • Reef2Reef. (2021, July 27). Iodide - does it quickly decompose when exposed to ambient light?. Retrieved from [Link]

  • PMC. (2023, September 21). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. Retrieved from [Link]

  • Diva-portal.org. (2009, October 22). Visible Light Generation of Iodine Atoms and I-I Bonds: Sensitized I Oxidation and I3 Photodissociation. Retrieved from [Link]

  • YouTube. (2025, July 25). The first order rate constant for the decomposition of ethyl iodide by the reaction C2H5I(g) → C2H4. Retrieved from [Link]

  • YouTube. (2023, March 14). Extracting Iodine From Betadine. Retrieved from [Link]

  • YouTube. (2024, October 6). PHOTOCHEMICAL DECOMPOSITION OF HYDROGEN IODIDE HI KINETICS QUANTUM YIELD CALCULATION stead state R. Retrieved from [Link]

Sources

minimizing side reactions when using 1-Ethyl-4-(iodomethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions & Optimization Guide

Critical Stability Profile

1-Ethyl-4-(iodomethyl)benzene (also known as p-Ethylbenzyl iodide) is a highly reactive electrophile.[1] Its reactivity is governed by the weak C–I bond and the electron-donating ethyl group at the para position.[1] This substituent stabilizes the benzylic carbocation, making the compound significantly more prone to


 hydrolysis and polymerization than unsubstituted benzyl iodide.
Key Physicochemical Constraints
ParameterCharacteristicImplication for Handling
Bond Dissociation Weak C–I bond (~50 kcal/mol)Extremely photosensitive; homolytic cleavage occurs under ambient light.[1]
Electronic Effect p-Ethyl group (+I effect)Increases carbocation stability, accelerating hydrolysis and self-alkylation.[1]
Physical State Low-melting solid/liquidDifficult to recrystallize; often requires use as a crude oil or solution.[1]
Hazards Potent Lachrymator Induces severe eye tearing; must be handled in a functioning fume hood.[1]

Troubleshooting Guide (FAQ)

Category A: Visual Inspection & Purity

Q: The compound has turned from colorless/pale yellow to pink or purple. Is it still usable?

  • Diagnosis: This indicates Iodine (

    
    ) formation .[1] Light or heat has triggered the homolytic cleavage of the C–I bond.[1] The liberated iodine radical acts as an autocatalyst, accelerating further decomposition.[1]
    
  • Corrective Action:

    • Minor Discoloration (Pink): Wash the solution with cold 5% aqueous Sodium Thiosulfate (

      
      ) to reduce 
      
      
      
      back to iodide.[1] Dry over
      
      
      immediately.
    • Major Discoloration (Dark Purple/Brown): Purification is required.[1] Pass through a short plug of silica gel (protected from light) using Hexanes/EtOAc.[1]

    • Prevention: Store over activated Copper turnings (stabilizer) in amber vials at -20°C.

Q: I see a new spot on TLC with a lower Rf value, and my NMR shows a singlet at ~4.6 ppm. What is it?

  • Diagnosis: This is 4-Ethylbenzyl alcohol .[1]

  • Cause: Hydrolysis due to moisture.[1] The p-ethyl group makes the benzylic position highly susceptible to attack by water (even atmospheric moisture).[1]

  • Corrective Action: Ensure all solvents are dried (Karl Fischer < 50 ppm). Switch to Schlenk line techniques. Benzyl iodides cannot tolerate "open flask" transfers on humid days.[1]

Category B: Reaction Outcomes[1][2][3][4][5][6]

Q: I am getting low yields, and NMR shows a "dimer" impurity (1,2-bis(4-ethylphenyl)ethane).

  • Diagnosis: Wurtz-type Coupling (Dimerization). [1]

  • Mechanism: If you are using a metal (like Li or Mg) or a strong base, the generated benzyl anion attacks the unreacted benzyl iodide.[1]

  • Solution:

    • Dilution: Increase solvent volume to reduce the probability of intermolecular collisions.[1]

    • Order of Addition: Add the benzyl iodide slowly to the nucleophile (inverse addition) so the nucleophile is always in excess, preventing the benzyl iodide from reacting with itself.

Q: The reaction mixture turned into a viscous gum/polymer.

  • Diagnosis: Friedel-Crafts Polyalkylation.

  • Cause: The iodine atom acts as a leaving group, generating a carbocation that attacks the electron-rich aromatic ring of a neighboring molecule. This is catalyzed by trace Lewis acids or even the

    
     generated from decomposition.[1]
    
  • Solution: Keep the reaction temperature below 0°C. Add a proton scavenger (like DIPEA or

    
    ) to buffer the system.[1]
    

Optimized Protocols

Protocol A: The "In Situ" Finkelstein Strategy (Recommended)

Why isolate? The most effective way to minimize side reactions is to generate the iodide and react it immediately.[1]

Context: Converting 1-Ethyl-4-(chloromethyl)benzene (more stable) to the iodide in situ.

  • Setup: Flame-dried RBF with magnetic stir bar, under Argon.

  • Reagents:

    • 1-Ethyl-4-(chloromethyl)benzene (1.0 equiv)[1]

    • Sodium Iodide (NaI) (1.2 equiv) - Must be oven-dried.[1]

    • Solvent: Anhydrous Acetone or 2-Butanone (MEK).[1]

  • Procedure:

    • Dissolve NaI in the solvent (Solubility: NaI is soluble; NaCl is not).[1][2]

    • Add the benzyl chloride derivative.[1]

    • Stir at RT for 1-4 hours (precipitate of NaCl will form).

    • Crucial Step: Do not filter if possible. Add your nucleophile directly to this mixture if compatible with acetone.[1]

    • If solvent exchange is needed: Remove acetone under vacuum (cold water bath, <30°C), suspend residue in non-polar solvent (DCM/Ether), filter off inorganic salts, and use the filtrate immediately.[1]

Protocol B: Stabilization for Storage

If isolation is mandatory, use this stabilization system.[1]

  • Purification: Rapid column chromatography (keep run time <10 mins).[1]

  • Stabilizer Addition: Add activated Copper turnings (acid-washed and dried) to the storage vial. Copper scavenges free iodine radicals (

    
    ) preventing the autocatalytic chain reaction.[1]
    
  • Environment: Flush vial with Argon, seal with Parafilm, and wrap in aluminum foil.

  • Temperature: Store at -20°C. Shelf life: ~2 weeks max.

Mechanistic Visualization

Diagram 1: Decomposition & Side Reaction Pathways

This diagram illustrates the "Danger Zones" where the compound is lost to side reactions.[1]

DecompositionPathways Start 1-Ethyl-4-(iodomethyl)benzene Light Light/Heat (Homolytic Cleavage) Start->Light Moisture Moisture (H2O) (SN1 Hydrolysis) Start->Moisture LewisAcid Lewis Acid/H+ (Friedel-Crafts) Start->LewisAcid Radical Benzyl Radical + I• Light->Radical Alcohol 4-Ethylbenzyl Alcohol (Dead End) Moisture->Alcohol -HI Polymer Poly(benzyl) Oligomers (Viscous Gum) LewisAcid->Polymer Electrophilic Attack Iodine I2 (Purple Color) *Autocatalyst* Radical->Iodine Dimerization of I• Dimer Dimer (Wurtz Coupling) Radical->Dimer Coupling Iodine->Start Catalyzes further decomposition

Caption: Pathways of degradation. Note that Iodine formation is autocatalytic (red dashed line), meaning once it starts, it accelerates rapidly.[1]

Diagram 2: Decision Matrix for Solvent Selection

Choosing the right solvent is the single biggest factor in preventing hydrolysis.[1]

SolventSelection Decision Select Reaction Solvent IsNucleophilePolar Is Nucleophile Polar/Ionic? (e.g., NaCN, Azide) Decision->IsNucleophilePolar Acetone Anhydrous Acetone (Finkelstein Conditions) IsNucleophilePolar->Acetone Yes DCM DCM / Chloroform (Must be acid-free) IsNucleophilePolar->DCM No PolarYes Yes PolarNo No (Neutral Amine/Phosphine) Warning1 Requirement: Store over 3A Sieves Acetone->Warning1 Warning2 Requirement: Pass through Basic Alumina to remove HCl traces DCM->Warning2 THF THF / Ether (Risk of Peroxides/Wetness)

Caption: Solvent selection logic. Acetone is preferred for ionic substitutions; DCM for neutral nucleophiles, provided it is acid-free.

References

  • Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1][3] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for alkyl halide synthesis and purification).

  • Klapars, A., & Buchwald, S. L. (2002).[1] "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction". Journal of the American Chemical Society, 124(50), 14844–14845.[1][3]

  • PubChem. (n.d.).[1][4] "1-(Iodomethyl)-4-methylbenzene (Analogue Data)". National Center for Biotechnology Information.[1]

  • Occupational Safety and Health Administration (OSHA). "Benzyl Halides: Lachrymator Handling Guidelines."[1] (General chemical safety protocols for lachrymatory agents).

Sources

optimizing temperature for 1-Ethyl-4-(iodomethyl)benzene cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling Optimization Guide Subject: Thermal Optimization for 1-Ethyl-4-(iodomethyl)benzene (CAS: 162440-30-4) Ticket ID: CHEM-SUP-8821 Responder: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Benzyl Iodide Paradox

You are working with 1-Ethyl-4-(iodomethyl)benzene , a highly reactive benzyl iodide electrophile. Unlike aryl chlorides or bromides that often require thermal forcing to initiate oxidative addition, your substrate suffers from the opposite problem: it is too reactive.

In my experience supporting process chemistry groups, 80% of failures with benzyl iodides stem from treating them like aryl halides. High temperatures (


) typically trigger rapid homocoupling  (Wurtz-type dimerization) or catalyst decomposition (Pd black formation) before the desired cross-coupling cycle can complete.

This guide provides a self-validating thermal strategy to maximize selectivity for your target product.

Module 1: Pre-Reaction Integrity (The "Cold Chain")

Before you even touch the heating block, you must ensure your starting material is intact. Benzyl iodides have a weak C–I bond (approx. 50 kcal/mol) that is susceptible to homolytic cleavage by heat and light.

Storage & Handling Protocol:

  • Temperature: Store at 2–8°C .

  • Light: Amber vials are mandatory. Photolytic cleavage of the C–I bond generates iodine radicals (

    
    ), which catalyze further decomposition.
    
  • Visual Check: If your liquid is dark brown/purple, free iodine (

    
    ) is present.
    
    • Correction: Wash the ether-diluted substrate with 10% aqueous

      
       (sodium thiosulfate) until colorless, dry over 
      
      
      
      , and use immediately.

Module 2: Thermal Optimization Strategy

The Kinetic vs. Thermodynamic Trade-off

For 1-Ethyl-4-(iodomethyl)benzene, the oxidative addition to Pd(0) is facile and often diffusion-controlled at room temperature. Therefore, heat is not needed to start the reaction; heat is only needed to drive the transmetallation step if it is sluggish.

Recommended Temperature Zones:

ZoneTemperatureOutcome ProbabilityMechanism of Failure/Success
Cryo

to

Stalled Oxidative addition occurs, but transmetallation is kinetically inhibited.
Optimal

to

High Yield Rate of Cross-Coupling (

) > Rate of Homocoupling (

).
Danger

to

Mixed Competitive homocoupling. Rapid catalyst deactivation (Pd aggregation).
Critical

Failure Thermal extrusion of

, radical scrambling, rapid Pd black precipitation.
Pathway Visualization

The diagram below illustrates why temperature control is the "selector" switch between your product and the dimer impurity.

ReactionPathways Substrate 1-Ethyl-4-(iodomethyl)benzene OxAdd Oxidative Addition Complex (Pd-II) Substrate->OxAdd Fast at 25°C Pd0 Pd(0) Catalyst Pd0->OxAdd Product Cross-Coupled Product OxAdd->Product Transmetallation (Rate Limiting) HomoProduct Homocoupling Dimer (Impurity) OxAdd->HomoProduct High Temp (>60°C) or Low Nucleophile Conc. Decomp Pd Black (Inactive) OxAdd->Decomp Unstable Intermediate (Slow Transmetallation)

Figure 1: Reaction pathways for benzyl iodides. Note that high temperatures disproportionately accelerate the red (impurity) pathway.

Module 3: Validated Protocols

These protocols are adapted specifically for benzyl iodides to minimize thermal stress.

Protocol A: Suzuki-Miyaura Coupling (Room Temperature)

Best for: Coupling with aryl boronic acids. Key Insight: Use a ligand that facilitates transmetallation at low temperatures, such as SPhos or XPhos.

  • Charge: In a vial, combine Pd(OAc)

    
     (1 mol%) and SPhos  (2 mol%).
    
  • Solvent: Add pre-degassed THF or CPME (Cyclopentyl methyl ether). Stir 5 mins to form the active catalyst.

  • Substrate: Add 1-Ethyl-4-(iodomethyl)benzene (1.0 equiv) and Aryl Boronic Acid (1.5 equiv).

  • Base: Add

    
     (2.0 equiv, 3M aqueous solution).
    
  • Reaction: Stir vigorously at

    
      (Room Temp).
    
    • Checkpoint: Monitor by HPLC/TLC at 1 hour. If conversion is <20%, increase T to

      
      . Do not exceed 
      
      
      
      .
Protocol B: Negishi Coupling ("Cold-Start" Method)

Best for: Coupling with alkyl/aryl zinc reagents. Key Insight: Organozincs are highly reactive. Mixing them with benzyl iodide at high temp causes immediate exotherms and homocoupling.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3 mol%) or Pd-PEPPSI-IPr (1 mol%).
  • Solvent: THF (Anhydrous).

  • Cooling: Cool the solution of 1-Ethyl-4-(iodomethyl)benzene and catalyst to

    
     .
    
  • Addition: Add the Organozinc reagent dropwise over 10–15 minutes.

  • Ramp: Allow the reaction to warm naturally to

    
     .
    
    • Why? This allows the oxidative addition to occur in a controlled environment, preventing the "concentration spike" of active species that leads to dimerization.

Module 4: Troubleshooting & FAQ

Q1: My reaction mixture turned black immediately upon heating. What happened? A: You experienced "Pd Death." Benzyl iodides undergo oxidative addition to Pd(0) very rapidly. If the subsequent transmetallation step is slow (or if the temperature is too high), the resulting Benzyl-Pd-I species is unstable. It decomposes, ejecting the organic ligands and precipitating Palladium metal (Pd black).

  • Fix: Lower the temperature. Switch to a bulky, electron-rich phosphine ligand (like SPhos or XPhos ) which stabilizes the oxidative addition intermediate.

Q2: I see a major spot on TLC that is less polar than my product. What is it? A: This is likely the homocoupling dimer (4,4'-diethylbibenzyl derivative).

  • Mechanism: Two Benzyl-Pd-I species interact (often via halide bridging) and eliminate the dimer.

  • Fix: This is a concentration and temperature issue.

    • Dilute the reaction (0.1 M instead of 0.5 M).

    • Slow Addition: Add the benzyl iodide slowly to the mixture containing the catalyst and nucleophile (keeping the benzyl iodide concentration low relative to the Pd).

Q3: Can I use DMF or DMSO to speed up the reaction? A: Proceed with caution. While polar aprotic solvents accelerate S


2 type reactions, they can also promote nucleophilic attack of the solvent on the benzyl iodide (forming benzyl formates or ethers) before the Pd can grab it.
  • Recommendation: Stick to THF , Dioxane , or Toluene . If you need polarity for solubility, use a biphasic system with water (Suzuki) or a THF/NMP mixture (Negishi).

References

  • Palladium-Catalyzed Cross-Coupling of Benzyl Halides.

    • Context: Discusses the specific challenges of benzyl electrophiles, including homocoupling and the necessity of specialized ligands.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Optimization of Suzuki-Miyaura Coupling for Benzylic Systems.

    • Context: Highlights the use of SPhos and room temperature conditions to suppress side reactions in benzylic cross-coupling.
    • Source: BenchChem Application Notes.[1][2]

  • Negishi Cross-Coupling Reaction Guide. Context: Details the "cold-start" protocols and the compatibility of organozincs with sensitive halides. Source: Thermo Fisher Scientific / Alfa Aesar Technical Guides.
  • 1-Ethyl-4-(iodomethyl)benzene Product Data.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Chemical Shifts of 1-Ethyl-4-(iodomethyl)benzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the expected 1H NMR chemical shifts for 1-Ethyl-4-(iodomethyl)benzene, a versatile building block in medicinal chemistry. In the absence of a publicly available, assigned experimental spectrum, this guide leverages comparative data from structurally analogous compounds to predict and interpret its 1H NMR spectrum.

The Expected 1H NMR Spectrum of 1-Ethyl-4-(iodomethyl)benzene

The structure of 1-Ethyl-4-(iodomethyl)benzene suggests a well-defined 1H NMR spectrum with distinct signals corresponding to the ethyl group protons, the benzylic protons of the iodomethyl group, and the aromatic protons on the disubstituted benzene ring. Based on established principles of NMR spectroscopy and analysis of related compounds, the following chemical shifts and multiplicities are predicted.[1][2][3]

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH3 (a)~ 1.2Triplet3H
-CH2- (b)~ 2.6Quartet2H
-CH2I (c)~ 4.4Singlet2H
Aromatic (d, e)~ 7.1 - 7.3Multiplet (two doublets)4H

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparative analysis with experimentally determined data for 1-ethyl-4-methylbenzene, 4-ethylbenzyl alcohol, and benzyl iodide is presented below. This comparison highlights the influence of the substituent at the 4-position on the chemical shifts of the neighboring protons.

CompoundAr-H (ppm)-CH2-X (ppm)Ar-CH2- (ppm)-CH3 (ppm)
1-Ethyl-4-(iodomethyl)benzene (Predicted) ~ 7.1 - 7.3 ~ 4.4 ~ 2.6 ~ 1.2
1-Ethyl-4-methylbenzene[4][5][6]7.0 - 7.3N/A2.5 - 3.01.0 - 1.2
4-Ethylbenzyl alcohol[7][8]7.1 - 7.24.52.61.2
Benzyl iodide[9][10]7.2 - 7.44.4N/AN/A

The electron-withdrawing nature of the iodine atom in 1-Ethyl-4-(iodomethyl)benzene is expected to deshield the benzylic protons (-CH2I) significantly, shifting them downfield to approximately 4.4 ppm. This is consistent with the observed chemical shift for the benzylic protons in benzyl iodide.[9][10] The aromatic protons are predicted to appear as a typical AA'BB' system, presenting as two distinct doublets in the range of 7.1-7.3 ppm. The ethyl group protons are expected to show a characteristic quartet for the methylene group around 2.6 ppm and a triplet for the methyl group around 1.2 ppm, similar to what is observed for 1-ethyl-4-methylbenzene and 4-ethylbenzyl alcohol.[4][7]

Experimental Protocol for 1H NMR Acquisition

To validate the predicted chemical shifts, the following experimental protocol for acquiring a high-resolution 1H NMR spectrum of 1-Ethyl-4-(iodomethyl)benzene is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 1-Ethyl-4-(iodomethyl)benzene.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3), a common solvent for NMR analysis.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a 400 MHz or higher field NMR spectrometer for optimal signal resolution.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

  • The acquisition time should be set to at least 2 seconds to ensure good resolution.

  • A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the protons between scans.

3. Data Acquisition and Processing:

  • Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Process the raw data by applying a Fourier transform.

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the connectivity of the protons.

Visualizing Molecular Connectivity and Predicted Spectrum

The following diagram illustrates the structure of 1-Ethyl-4-(iodomethyl)benzene with labeled protons and a conceptual representation of the expected 1H NMR spectrum.

Figure 1. Molecular structure of 1-Ethyl-4-(iodomethyl)benzene with proton labels and a schematic of its predicted 1H NMR spectrum.

This comprehensive guide, grounded in comparative data and established spectroscopic principles, provides researchers with a robust framework for the identification and characterization of 1-Ethyl-4-(iodomethyl)benzene. The provided experimental protocol ensures the acquisition of high-quality data for unambiguous structural confirmation.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Brainly.in. (2025, January 25). H1 Nmr spectrum of 1 ethyl 4 methylbenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN112723982B - Preparation method of benzyl iodide and derivatives thereof.
  • PubChem. (n.d.). Benzyl iodide. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethenyl-4-(iodomethyl)benzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-ethyl-4-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethylbenzyl alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 4-iodobenzoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,4-Bis(iodomethyl)benzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-ethyl-4-methyl-. Retrieved from [Link]

Sources

FTIR Spectral Analysis of 4-Ethylbenzyl Iodide: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and drug development professionals requiring rigorous validation of 4-Ethylbenzyl Iodide (also known as 1-ethyl-4-(iodomethyl)benzene).[1]

Given the high reactivity and instability of benzyl iodides, this guide prioritizes in-situ monitoring and purity assessment against common precursors (alcohol) and analogs (bromide/chloride).[2]

Executive Summary: The Analytical Challenge

4-Ethylbenzyl iodide is a potent alkylating agent used in the synthesis of pharmaceutical intermediates. Its high reactivity, however, makes it prone to rapid degradation (liberating I₂) and hydrolysis.[2]

The Core Problem: Standard FTIR analysis often fails to distinguish alkyl iodides because the characteristic C–I stretch (500–485 cm⁻¹) lies at the extreme edge of the fingerprint region, often cut off by standard NaCl optics.[2][3]

The Solution: This guide provides a comparative spectral framework to validate 4-ethylbenzyl iodide by focusing on negative evidence (disappearance of precursor peaks) and fingerprint shifts using appropriate optical materials (KBr or CsI).

Comparative Spectral Analysis

To confirm the identity of 4-ethylbenzyl iodide, you must compare its spectrum against its most common precursor (4-Ethylbenzyl Alcohol ) and its stable analog (4-Ethylbenzyl Bromide ).[1]

Table 1: Critical Functional Group Assignments
Functional Group4-Ethylbenzyl Alcohol (Precursor)4-Ethylbenzyl Bromide (Analog)4-Ethylbenzyl Iodide (Target)Diagnostic Note
O–H Stretch 3300–3400 cm⁻¹ (Broad, Strong)AbsentAbsentPrimary Indicator: Complete disappearance confirms conversion.[1]
C–O Stretch 1050–1150 cm⁻¹ (Strong)AbsentAbsentConfirms loss of the hydroxyl group.
C–X Stretch N/A690–515 cm⁻¹ (Strong)500–485 cm⁻¹ (Med/Strong)Critical: Requires KBr/CsI optics. NaCl plates cut off at ~650 cm⁻¹.[1][3]
CH₂–X Wag N/A1250–1190 cm⁻¹1200–1150 cm⁻¹ The "Iodomethyl" wag is distinct from the "Bromomethyl" wag.
Aromatic C–H ~3000–3100 cm⁻¹~3000–3100 cm⁻¹~3000–3100 cm⁻¹Remains constant (Internal Standard).[1]
Ethyl Group 2960, 2930, 2870 cm⁻¹2960, 2930, 2870 cm⁻¹2960, 2930, 2870 cm⁻¹Remains constant (Internal Standard).[2]

Expert Insight: If you observe a broad peak at 3300 cm⁻¹ in your "iodide" sample, you have unreacted alcohol or hydrolysis has occurred due to moisture exposure.[2] If the sample is yellow/brown, free iodine (


) is present, but 

is IR inactive and will not appear in the spectrum directly.[2]
Detailed Spectral Characterization
A. The "Fingerprint" Region (1500–400 cm⁻¹)

This is where the specificity lies.[2] The substitution of the hydroxyl group (-OH) or bromide (-Br) with iodide (-I) causes a significant red shift (shift to lower energy) in the carbon-heteroatom stretching frequency due to the large mass of the iodine atom.

  • The C–I Stretch (Target: ~500 cm⁻¹):

    • Observation: A sharp, medium-to-strong band.[1]

    • Interference: This region is often noisy due to atmospheric

      
       or water vapor if the purge is insufficient.[2]
      
    • Validation: Compare with the C-Br stretch of the bromide analog.[3][4] The C-I band should appear ~50-100 cm⁻¹ lower than the C-Br band.[1]

B. The Aromatic Overtone Pattern (2000–1660 cm⁻¹)

For a 1,4-disubstituted benzene (para-substitution), you will observe a characteristic overtone pattern (often described as two weak bumps).[2] This pattern validates that the para-ethyl substitution has remained intact and no rearrangement (e.g., to ortho or meta) occurred during the harsh iodination conditions.[2]

Experimental Protocol: Handling & Acquisition

Warning: Benzyl iodides are potent lachrymators and light-sensitive.[1] All handling must be done in a fume hood with minimal light exposure.[1]

Step-by-Step Analysis Workflow
  • Sample Preparation (The "Sandwich" Method):

    • Material: Use KBr or CsI salt plates.[1] Do NOT use NaCl (cutoff ~650 cm⁻¹ hides the C-I stretch).

    • Technique: Place 1 drop of the neat liquid (or low-melting solid) between two plates. Create a thin capillary film.[1]

    • Why: Thick films will saturate the C-H stretches; thin films allow the weak C-I stretch to be resolved.[2]

  • Instrument Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[1]

    • Scans: 32 scans (Speed is critical to prevent decomposition during analysis).

    • Range: 4000–400 cm⁻¹ (Must go down to 400 cm⁻¹).

  • Data Processing:

    • Perform a baseline correction.[1]

    • Normalize the spectrum to the Aromatic C=C stretch (~1500 cm⁻¹) . This peak is invariant and serves as an internal standard to gauge the relative intensity of the disappearing O-H peak.[2]

Decision Logic for Synthesis Validation

The following diagram illustrates the logical flow for validating the product using FTIR data.

FTIR_Validation Start Start: FTIR Spectrum Acquired CheckOH Is Broad Peak at 3300-3400 cm⁻¹ Present? Start->CheckOH CheckCO Is Peak at ~1050 cm⁻¹ Present? CheckOH->CheckCO No Result_Alcohol Contamination: Unreacted Alcohol or Hydrolysis CheckOH->Result_Alcohol Yes CheckCI Is Peak at ~500 cm⁻¹ Visible? Result_Bromide Ambiguous: Possible Bromide Analog (Check 600-700 cm⁻¹) CheckCI->Result_Bromide Peak at >600 cm⁻¹ Result_Success VALIDATED: 4-Ethylbenzyl Iodide CheckCI->Result_Success Yes (Strong) Result_Optics Error: Check Optics (NaCl Cutoff?) CheckCI->Result_Optics No (Noise/Cutoff) CheckCO->CheckCI No CheckCO->Result_Alcohol Yes

Caption: Logical decision tree for validating 4-ethylbenzyl iodide synthesis using FTIR spectral features.

References
  • LibreTexts Chemistry. (2021).[1] Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.).[1] IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved from [Link]

Sources

Leaving Group Efficiency of Iodide in p-Ethylbenzyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Iodide Paradox

In the optimization of nucleophilic substitutions on p-ethylbenzyl substrates, the iodide derivative (p-ethylbenzyl iodide) presents a classic physical organic paradox: it is kinetically superior yet thermodynamically fragile.

While the iodide leaving group (


) offers reaction rates 10–100

faster than the corresponding bromide or chloride due to a weaker C–I bond and superior polarizability, its utility is often limited by rapid oxidative decomposition and light sensitivity.[1] This guide analyzes the mechanistic causality of this efficiency and provides a decision framework for when to isolate the iodide versus generating it in situ.[1]
Quick Comparison Matrix
Featurep-Ethylbenzyl Iodide p-Ethylbenzyl Bromide p-Ethylbenzyl Chloride
Leaving Group Ability Excellent (

)
Good (

)
Poor (

)
C–X Bond Energy ~53 kcal/mol (Weakest)~68 kcal/mol~81 kcal/mol
Shelf Stability Low (Days/Weeks at -20°C)High (Months/Years)Very High
Primary Utility Difficult substitutions; In situ catalysisGeneral purpose reagentLarge-scale, cost-sensitive

Mechanistic Analysis: The p-Ethyl Effect

To understand the leaving group efficiency, we must first contextualize the substrate.[1] The p-ethyl group is a weak electron-donating group (EDG) that influences reactivity through inductive effects (


)  and hyperconjugation .
The Dual Pathway ( vs )

Unlike simple alkyl halides, p-ethylbenzyl derivatives sit on the mechanistic borderline.

  • 
     Acceleration:  The p-ethyl group stabilizes the benzylic carbocation intermediate via electron donation.[1] This lowers the transition state energy for ionization, making the leaving group's ability to depart (heterolysis) the critical rate-determining factor.[1] Iodide, being the best leaving group (conjugate acid 
    
    
    
    of HI
    
    
    ), dramatically accelerates this step.
  • 
     Transition State:  In bimolecular reactions, the transition state is stabilized by the adjacent 
    
    
    
    -system. The large, soft iodide ion stabilizes the transition state through superior polarizability compared to the harder bromide or chloride ions.[1]
Visualization: Reaction Energy Landscape

The following diagram illustrates why the iodide pathway has the lowest activation energy (


) for both mechanisms.[1]

ReactionCoordinate cluster_legend Mechanism Note Substrate p-Ethylbenzyl-X (Reactant) TS_Cl TS (X=Cl) High Ea Substrate->TS_Cl Slowest TS_Br TS (X=Br) Med Ea Substrate->TS_Br Standard TS_I TS (X=I) Low Ea Substrate->TS_I Fastest (Weak C-I Bond) Product Substituted Product TS_Cl->Product TS_Br->Product TS_I->Product Note Iodide lowers Ea for both SN1 (Ionization) and SN2 (Backside Attack)

Figure 1: Comparative reaction coordinate showing the lowered activation barrier for iodide derivatives.

Experimental Protocols

Protocol A: Finkelstein Synthesis of p-Ethylbenzyl Iodide

Purpose: To convert the stable chloride/bromide into the reactive iodide.[1][2] Context: This reaction relies on the solubility difference of sodium salts in acetone.[2][3][4] NaI is soluble; NaCl/NaBr are not.[1][3][4]

Materials:

  • p-Ethylbenzyl chloride (1.0 eq)

  • Sodium Iodide (NaI) (1.2 eq, anhydrous)

  • Acetone (Dry, HPLC grade)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.2 eq of anhydrous NaI in dry acetone (approx. 5 mL per gram of substrate). The solution should be clear.

  • Addition: Add 1.0 eq of p-ethylbenzyl chloride dropwise at room temperature.

  • Reaction: Stir the mixture. A white precipitate (NaCl) will form almost immediately, indicating reaction progress.

    • Tip: For the chloride, refluxing (56°C) for 2–4 hours is often required.

    • Tip: For the bromide, stirring at RT for 30 mins is usually sufficient.

  • Work-up (Critical for Stability):

    • Filter off the NaCl precipitate.[1]

    • Remove acetone via rotary evaporation at low temperature (<30°C) . Do not overheat.

    • Dissolve residue in diethyl ether, wash quickly with 1% aqueous sodium thiosulfate (to remove free

      
      ), then water.
      
    • Dry over

      
       and concentrate in the dark.[1]
      
  • Storage: Store immediately at -20°C over copper turnings to inhibit radical decomposition.

Protocol B: Kinetic Competition Study (Solvolysis)

Purpose: To quantify the leaving group efficiency (


) of I vs Br.
  • Setup: Prepare 0.01 M solutions of p-ethylbenzyl iodide and p-ethylbenzyl bromide in Ethanol (EtOH).

  • Initiation: Place both vials in a thermostated bath at 25°C.

  • Monitoring: Monitor the disappearance of the starting material via HPLC or GC-MS at 5-minute intervals.

    • Note: The iodide will likely reach 50% conversion within minutes (depending on nucleophile concentration), while the bromide may take hours.

  • Analysis: Plot

    
     vs time. The slope represents 
    
    
    
    .[1]

Decision Logic: When to Use Iodide?

The high reactivity of p-ethylbenzyl iodide comes with a handling penalty. Use the following logic to determine your synthetic strategy.

DecisionMatrix Start Substrate: p-Ethylbenzyl-X Q1 Is the Nucleophile Weak or Sterically Hindered? Start->Q1 Direct Use Bromide/Chloride (Standard Conditions) Q1->Direct No (Strong Nuc) NeedsSpeed Enhanced Reactivity Required Q1->NeedsSpeed Yes Q2 Is the Product Stable to Iodine/Radicals? NeedsSpeed->Q2 Finkelstein Isolate Iodide (Protocol A) Q2->Finkelstein Yes (Robust Product) InSitu In-Situ Finkelstein (Cat. NaI in Acetone/MEK) Q2->InSitu No (Sensitive Product)

Figure 2: Decision matrix for selecting the appropriate leaving group strategy.

The "In Situ" Advantage

For most drug development applications, isolating p-ethylbenzyl iodide is unnecessary and risky . Instead, add 10–20 mol% NaI to the reaction of p-ethylbenzyl bromide.

  • Mechanism: The iodide displaces the bromide (Finkelstein) to form the transient benzyl iodide.[1]

  • Reaction: The transient iodide reacts rapidly with the target nucleophile, regenerating the iodide ion to enter the cycle again.[1]

  • Benefit: You get the kinetic benefit of the iodide leaving group without the storage instability.

References

  • Kinetics of Nucleophilic Substitution: Westaway, K. C., et al. "Isotope effects in nucleophilic substitution reactions." National Institutes of Health (PMC).

  • Finkelstein Reaction Methodology: "Finkelstein Reaction: Method and Mechanism." Wikipedia / Organic Chemistry Portal.[1]

  • Solvolysis Rates & Carbocation Stability: "Relative rates of solvolysis of iodides." Filo / CSIR NET Data.

  • Benzyl Iodide Stability & Synthesis: "Benzyl iodide prep and purification." ScienceMadness Discussion.

  • Benzylic Reactivity Overview: "Reactions of Alkyl Halides: Nucleophilic Substitutions." Academia.edu.[1]

Sources

A Guide to Validating the Structure of 1-Ethyl-4-(iodomethyl)benzene via ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural verification of novel and intermediate compounds is a cornerstone of procedural validity and, ultimately, project success. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly carbon-13 NMR (¹³C NMR), stands as a powerful and definitive tool for the elucidation of molecular structures. This guide provides a comprehensive, experience-driven approach to validating the structure of 1-Ethyl-4-(iodomethyl)benzene, a substituted aromatic compound, using ¹³C NMR. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and offer a comparative analysis with related structures, thereby providing a robust framework for structural confirmation.

The Power of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy provides a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects all influence the chemical shift, allowing us to deduce the connectivity and nature of the carbon framework.

For substituted aromatic compounds like 1-Ethyl-4-(iodomethyl)benzene, the chemical shifts of the benzene ring carbons are particularly informative. The introduction of substituents disrupts the symmetry of the benzene ring, leading to distinct signals for each carbon atom. The nature of these substituents—whether they are electron-donating or electron-withdrawing—profoundly impacts the electron density at the ortho, meta, and para positions, resulting in predictable upfield (shielding) or downfield (deshielding) shifts in the ¹³C NMR spectrum.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol outlines the steps for obtaining a reliable ¹³C NMR spectrum of 1-Ethyl-4-(iodomethyl)benzene. The causality behind each choice is explained to ensure a self-validating experimental design.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for non-polar to moderately polar organic compounds. Its single carbon signal at approximately 77.16 ppm provides a convenient internal reference. It is crucial to use a deuterated solvent to avoid overwhelming the sample signals with a large solvent signal in ¹H NMR, and while less critical for ¹³C NMR, it is standard practice.

  • Concentration: A concentration of 10-50 mg of the sample in 0.5-0.7 mL of CDCl₃ is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its carbon signal defined as 0.0 ppm. A small amount (1-2 drops of a 1% solution) should be added to the sample.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer Frequency: A spectrometer with a higher magnetic field strength (e.g., 400 MHz for ¹H, which corresponds to 100 MHz for ¹³C) will provide better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used for a routine ¹³C NMR spectrum.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between pulses, ensuring more accurate signal integration, although quantitative analysis is not the primary goal here.

3. Spectral Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum should be carefully phased to ensure all peaks are in the absorptive mode. The baseline should be corrected to be flat.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.0 ppm or the CDCl₃ triplet to 77.16 ppm.

Structural Validation through Comparative Spectral Analysis

The core of the validation process lies in comparing the experimentally obtained or predicted ¹³C NMR spectrum of 1-Ethyl-4-(iodomethyl)benzene with the spectra of known, related compounds and with theoretical predictions based on substituent effects.

Predicted ¹³C NMR Chemical Shifts for 1-Ethyl-4-(iodomethyl)benzene

Due to the para-substitution pattern, 1-Ethyl-4-(iodomethyl)benzene is expected to exhibit six distinct carbon signals in its proton-decoupled ¹³C NMR spectrum: four for the aromatic carbons and two for the ethyl group carbons, and one for the iodomethyl carbon. The symmetry of the para-disubstituted ring means there will be four unique aromatic carbon environments.

Carbon Atom Predicted Chemical Shift (ppm) Rationale
C1 (ipso-C attached to ethyl)~144The ethyl group is weakly electron-donating, causing a downfield shift.
C2, C6 (ortho to ethyl)~128
C3, C5 (meta to ethyl)~129
C4 (ipso-C attached to iodomethyl)~138The iodomethyl group is weakly electron-withdrawing.
-CH₂- (ethyl)~29Typical chemical shift for a benzylic methylene carbon.
-CH₃ (ethyl)~15Typical chemical shift for a terminal methyl carbon.
-CH₂I (iodomethyl)~5-10The iodine atom causes a significant upfield shift compared to a methyl group.
Comparison with Alternative Structures

To definitively confirm the structure, it is essential to compare the obtained spectrum with those of potential isomers and related compounds that could be present as starting materials or byproducts.

Compound Expected Number of Aromatic Signals Key Differentiating Features in ¹³C NMR
1-Ethyl-4-(iodomethyl)benzene 4Unique set of four aromatic signals due to para-substitution.
1-Ethyl-2-(iodomethyl)benzene 6Asymmetrical ortho-substitution leads to six distinct aromatic signals.
1-Ethyl-3-(iodomethyl)benzene 6Asymmetrical meta-substitution also results in six distinct aromatic signals.
4-Ethyltoluene 4The methyl group signal will be around 21 ppm, significantly different from the iodomethyl signal (~5-10 ppm).
Benzyl Iodide 4Absence of signals corresponding to the ethyl group.
1,4-Diethylbenzene 2Due to symmetry, only two aromatic signals are expected.

The clear difference in the number of aromatic signals between the para-isomer (4 signals) and the ortho- and meta-isomers (6 signals each) provides a straightforward method for distinguishing them.

Advanced NMR Techniques for Unambiguous Assignment: DEPT

To further solidify the structural assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. These experiments differentiate carbon signals based on the number of attached protons.

  • DEPT-90: This experiment only shows signals for CH (methine) carbons. In the case of 1-Ethyl-4-(iodomethyl)benzene, the aromatic CH carbons would appear.

  • DEPT-135: This experiment shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons are absent. For our target molecule, the aromatic CHs and the ethyl -CH₃ would be positive, while the ethyl -CH₂- and the -CH₂I would appear as negative signals.

By combining the information from the standard proton-decoupled ¹³C NMR with DEPT-90 and DEPT-135 spectra, each carbon in the molecule can be unambiguously assigned.

Visualizing the Validation Workflow

The logical flow of the structural validation process can be visualized as follows:

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Verification A Sample Preparation (CDCl3, TMS) B 13C NMR Experiment (Proton Decoupled) A->B C DEPT-135 & DEPT-90 Experiments B->C D Analyze 13C Spectrum: - Number of Signals - Chemical Shifts F Assign Carbon Signals D->F E Analyze DEPT Spectra: - Identify CH, CH2, CH3 E->F G Compare with Predicted Spectrum of 1-Ethyl-4-(iodomethyl)benzene F->G H Compare with Spectra of Isomers & Related Compounds F->H I Final Structure Confirmation G->I H->I

Caption: Workflow for the validation of 1-Ethyl-4-(iodomethyl)benzene via ¹³C NMR.

Conclusion

The structural validation of 1-Ethyl-4-(iodomethyl)benzene using ¹³C NMR spectroscopy is a systematic process that relies on the careful acquisition of high-quality data and a logical, comparative analysis. By understanding the influence of the ethyl and iodomethyl substituents on the aromatic ring, and by comparing the experimental or predicted spectrum with those of potential isomers and related compounds, an unambiguous structural assignment can be achieved. The use of advanced techniques like DEPT further strengthens the confidence in the final structural elucidation. This guide provides a robust framework for researchers to apply these principles in their own work, ensuring the integrity and accuracy of their synthetic endeavors.

References

  • Taylor & Francis. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). ¹HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • SlideShare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • ACS Publications. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ACS Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT ¹³C NMR Spectroscopy | Organic Chemistry Class Notes. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A Historical Perspective. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Predicting C-13 NMR spectra by DFT calculations | Request PDF. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT ¹³C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • University of Bath. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for ¹³C peak assignments. Retrieved from [Link]

  • ACS Publications. (n.d.). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2017, November 28). How to predict the ¹³C NMR spectrum of a compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.